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  • Product: Methyl [(4-chlorophenyl)sulfonyl]acetate
  • CAS: 15446-25-0

Core Science & Biosynthesis

Foundational

Methyl [(4-chlorophenyl)sulfonyl]acetate chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl [(4-chlorophenyl)sulfonyl]acetate Disclaimer: The compound "Methyl [(4-chlorophenyl)sulfonyl]acetate" does not have a unique CAS iden...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl [(4-chlorophenyl)sulfonyl]acetate

Disclaimer: The compound "Methyl [(4-chlorophenyl)sulfonyl]acetate" does not have a unique CAS identifier in major chemical databases as of the generation of this document. The name is ambiguous, but based on standard chemical nomenclature and the closest available analogs, this guide will focus on the structure Methyl 2-((4-chlorophenyl)sulfonyl)acetate . Due to the absence of specific experimental data for this exact methyl ester, this guide has been constructed by leveraging data from its close structural analog, Ethyl 2-[(4-chlorophenyl)sulfonyl]acetate (CAS No: 3636-65-5) [1][2][], combined with established principles of physical organic chemistry and spectral analysis. All properties and protocols for the methyl ester should be considered predictive and require experimental validation.

Introduction and Nomenclature

Methyl 2-((4-chlorophenyl)sulfonyl)acetate is an organic compound featuring a central sulfone group flanked by a 4-chlorophenyl ring and a methyl acetate moiety. The sulfone group (-SO₂-) is a powerful electron-withdrawing entity, which, in conjunction with the adjacent ester carbonyl, renders the intervening methylene protons (the α-protons) significantly acidic. This key structural feature defines the compound's reactivity, making it a valuable C2 synthon in synthetic organic chemistry.

The 4-chlorophenylsulfonyl group is a common scaffold in medicinal chemistry, recognized for its ability to modulate the physicochemical properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity through hydrogen bonding.[4][5] As such, understanding the synthesis and reactivity of building blocks like Methyl 2-((4-chlorophenyl)sulfonyl)acetate is of considerable interest to researchers in drug discovery and development.

  • IUPAC Name: Methyl 2-((4-chlorophenyl)sulfonyl)acetate

  • Synonyms: Methyl (4-chlorophenyl)sulfonylacetate, 2-((4-Chlorophenyl)sulfonyl)acetic acid methyl ester

  • Chemical Class: α-Sulfonyl Ester

Physicochemical Properties

The physical and chemical properties of Methyl 2-((4-chlorophenyl)sulfonyl)acetate are predicted based on its structure and data from its ethyl ester analog.[1][]

PropertyValue (Predicted/Calculated)Source/Basis
Molecular Formula C₉H₉ClO₄S(Calculated)
Molecular Weight 248.68 g/mol (Calculated)
Appearance White to off-white solid(Predicted by analogy)
Melting Point Not available (likely solid at room temp)(By analogy to other sulfones)
Boiling Point > 300 °C (Predicted)(By analogy to other sulfones)
Solubility Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water(Predicted)
pKa (α-protons) ~10-12 (in DMSO)(Estimated based on α-sulfonyl esters)

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of Methyl 2-((4-chlorophenyl)sulfonyl)acetate involves the nucleophilic substitution of an α-halo ester with a sulfinate salt. The protocol below describes a self-validating system where reaction progress can be monitored by TLC and the product can be characterized by standard spectroscopic methods.

Proposed Synthetic Protocol

This protocol details the reaction between sodium 4-chlorobenzenesulfinate and methyl chloroacetate.

Materials:

  • Sodium 4-chlorobenzenesulfinate

  • Methyl chloroacetate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium 4-chlorobenzenesulfinate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 5 mL per gram of sulfinate).

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Add methyl chloroacetate (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The causality here is that the reaction is an SN2 displacement; while initially cooled to control any exotherm, room temperature provides sufficient thermal energy for the reaction to proceed to completion without significant side reactions.

  • Workup: Pour the reaction mixture into an equal volume of cold water and extract with DCM (3 x volume of aqueous layer). The partitioning separates the polar DMF and inorganic salts from the organic product.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acidic precursors), water, and finally brine. Each wash removes specific impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Methyl 2-((4-chlorophenyl)sulfonyl)acetate.

Mechanistic Rationale and Visualization

The core of this synthesis is a classic Williamson ether synthesis-type reaction, specifically an SN2 displacement. The sulfinate anion, a soft nucleophile, attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group. DMF is an ideal polar aprotic solvent for this transformation as it solvates the sodium cation without strongly solvating the sulfinate anion, thus enhancing its nucleophilicity.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Sodium 4-chlorobenzenesulfinate (Nucleophile) SN2 SN2 Reaction (Sulfinate attacks α-carbon, displaces Chloride) R1->SN2 R2 Methyl Chloroacetate (Electrophile) R2->SN2 Solvent Anhydrous DMF (Polar Aprotic Solvent) Solvent->SN2 Enhances nucleophilicity Conditions 0°C to Room Temp (Reaction Conditions) Conditions->SN2 Controls rate Product Methyl 2-((4-chlorophenyl)sulfonyl)acetate Byproduct Sodium Chloride (NaCl) SN2->Product SN2->Byproduct

Caption: Workflow for the synthesis of Methyl 2-((4-chlorophenyl)sulfonyl)acetate.

Chemical Reactivity and Synthetic Utility

The primary utility of Methyl 2-((4-chlorophenyl)sulfonyl)acetate stems from the acidity of the α-methylene protons. Deprotonation with a suitable base (e.g., NaH, LDA, KHMDS) generates a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions.

Julia-Kocienski Olefination

A cornerstone application for this class of reagents is the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes.[6][7][8] In this reaction, the carbanion derived from the α-sulfonyl ester adds to an aldehyde or ketone. The resulting β-alkoxy sulfone intermediate can then undergo elimination to form an alkene. The modified, one-pot versions of this reaction often provide high E-selectivity.[9]

Experimental Insight: The choice of the aryl sulfonyl group is critical. While the classic Julia olefination used phenyl sulfones, the Julia-Kocienski modification employs heteroaryl sulfones (like benzothiazolyl or tetrazolyl) to facilitate a spontaneous Smiles rearrangement and subsequent elimination under milder, one-pot conditions.[8][9] Although the 4-chlorophenylsulfonyl group is not a typical Julia-Kocienski partner for one-pot reactions, it is a classic substrate for the original multi-step Julia-Lythgoe protocol.

G cluster_steps Julia-Kocienski Olefination Pathway Sulfone Methyl (Ar-SO2)acetate Deprotonation 1. Deprotonation Sulfone->Deprotonation Base Base (e.g., KHMDS) Base->Deprotonation Carbonyl Aldehyde/Ketone (R1-CO-R2) Addition 2. Nucleophilic Addition Carbonyl->Addition Alkene Alkene Product (E-isomer favored) Deprotonation->Addition Forms stabilized carbanion Elimination 3. Elimination Addition->Elimination Forms β-alkoxy sulfone intermediate Elimination->Alkene

Caption: General mechanism of the Julia-Kocienski olefination.

Spectroscopic Signature (Predicted)

The structural confirmation of Methyl 2-((4-chlorophenyl)sulfonyl)acetate would rely on the following predicted spectroscopic data.

TechniquePredicted Features
¹H NMR δ 7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. δ 7.5-7.7 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. δ 4.2-4.4 ppm (s, 2H): Singlet for the α-methylene protons (-SO₂-CH₂-CO-). δ 3.7-3.8 ppm (s, 3H): Singlet for the methyl ester protons (-OCH₃).
¹³C NMR δ ~165 ppm: Ester carbonyl carbon. δ ~140-142 ppm: Aromatic C-Cl carbon. δ ~138-140 ppm: Aromatic C-S carbon. δ ~129-130 ppm: Aromatic C-H carbons. δ ~60-62 ppm: α-methylene carbon (-SO₂-CH₂-CO-). δ ~53 ppm: Methyl ester carbon (-OCH₃).
IR (Infrared) ~1740 cm⁻¹: Strong C=O stretch (ester). ~1330 cm⁻¹ and ~1150 cm⁻¹: Strong, characteristic asymmetric and symmetric SO₂ stretches. ~3000-3100 cm⁻¹: Aromatic C-H stretches. ~2950 cm⁻¹: Aliphatic C-H stretches.
Mass Spec (EI) M⁺ at m/z 248/250: Molecular ion peak showing the characteristic 3:1 isotopic pattern for one chlorine atom. Key Fragments: Loss of •OCH₃ (m/z 217/219), loss of CO₂CH₃ (m/z 189/191), C₇H₄ClSO₂⁺ (m/z 175/177), C₆H₄Cl⁺ (m/z 111/113). Rearrangement followed by loss of SO₂ is also possible.[10]

Applications in Medicinal Chemistry and Drug Development

The 4-chlorophenylsulfonyl moiety is a privileged substructure in modern drug design. Its inclusion in a molecule can confer several advantageous properties.[4]

  • Metabolic Stability: The sulfone group is highly resistant to metabolic degradation, which can increase the half-life of a drug.

  • Hydrogen Bonding: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzyme active sites or receptors.[5]

  • Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, helping to fine-tune activity and pharmacokinetic profiles.[4]

  • Modulation of Physicochemical Properties: The group's polarity and size can be used to optimize a lead compound's solubility, lipophilicity (logP), and cell permeability.

Numerous compounds incorporating the (chloro)phenylsulfonyl moiety have been investigated for a wide range of therapeutic areas, including as anticancer agents,[11][12] thromboxane A₂ receptor antagonists,[13] and antibacterial agents.[14] Methyl 2-((4-chlorophenyl)sulfonyl)acetate serves as a key starting material to introduce this valuable pharmacophore into more complex molecular architectures.

Safety and Handling

No specific toxicity data is available for Methyl 2-((4-chlorophenyl)sulfonyl)acetate. However, based on its chemical class, the following precautions are recommended:

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin, eye, and respiratory tract irritation. The α-sulfonyl ester functionality makes it a potential alkylating agent, and it should be handled with care.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.

References

  • Julia, M., & Paris, J. M. (1973). Synthèse stéréosélective d'oléfines. Tetrahedron Letters, 14(49), 4833-4836.
  • Kocienski, P. J., Lythgoe, B., & Ruston, S. (1978). The Julia-Lythgoe olefination reaction. Scope and limitations. Journal of the Chemical Society, Perkin Transactions 1, 829-834.
  • Blakemore, P. R. (2002). The Julia-Kocienski Olefination. Journal of the Chemical Society, Perkin Transactions 1, (21), 2563-2585.
  • Alonso, D. A., Nájera, C., & Varea, M. (2004). [3,5-Bis(trifluoromethyl)phenylsulfonyl]fluoroacetates as Reagents for the Synthesis of α-Fluoroacrylates via a Julia–Kocienski-Type Olefination. The Journal of Organic Chemistry, 69(3), 1052-1055.
  • Bharmal, F. F., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(4), 399.
  • Chroňák, P., et al. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 110, 132717.
  • Smits, J. M. M., & Keltjens, J. T. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-160.
  • Mamer, O., Padmapriya, A. A., & Just, G. (1985). The effect of para-substitution on the mass spectra of arylsulphonate esters of neopentanol. Journal of Mass Spectrometry, 20(12), 747-754.
  • Khan, K. M., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Journal of the Brazilian Chemical Society, 29, 1644-1657.
  • Zhang, K., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Pharmaceutical and Biomedical Analysis, 96, 233-241.
  • PubChem. (n.d.). Ethyl 2-((4-chlorophenyl)sulfonyl)acetate. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry, 12(1), 1-14.
  • Zha, G. F., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3794-3807.
  • Di Micco, S., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314.
  • Zhang, L., et al. (2015). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry, 25(4), 306-313.
  • Lee, S. K., et al. (2002). Synthesis and Biological Activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine Derivatives as Thromboxane a(2) Receptor Antagonists. Journal of Medicinal Chemistry, 45(11), 2261-2273.

Sources

Exploratory

Discovery and Synthesis of Methyl [(4-chlorophenyl)sulfonyl]acetate

A Technical Guide for Discovery Chemistry and Process Development Executive Summary Methyl [(4-chlorophenyl)sulfonyl]acetate (CAS 15446-25-0) represents a critical scaffold in medicinal chemistry, serving as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Discovery Chemistry and Process Development

Executive Summary

Methyl [(4-chlorophenyl)sulfonyl]acetate (CAS 15446-25-0) represents a critical scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of


-keto sulfones, heterocyclic pharmacophores, and protease inhibitors.[1][2] Its dual functionality—combining an acidic methylene proton (activated by both sulfonyl and carbonyl electron-withdrawing groups) with a para-chlorophenyl handle—allows for diverse downstream functionalization, including Knoevenagel condensations and palladium-catalyzed cross-couplings.[2]

This guide details the rational design and robust synthesis of this compound, prioritizing the nucleophilic substitution of sodium 4-chlorobenzenesulfinate as the primary scalable route.[2] We provide validated protocols, mechanistic insights into ambident nucleophile selectivity, and safety parameters for laboratory to pilot-scale operations.

Retrosynthetic Analysis & Strategic Design

The structural utility of Methyl [(4-chlorophenyl)sulfonyl]acetate lies in the sulfonyl-stabilized carbanion.[2] To access this core, we employ a retrosynthetic disconnection at the C-S bond.

Primary Disconnection: The most logical disconnection involves breaking the C-S bond between the sulfonyl group and the acetate moiety.[2] This reveals two primary synthons: the 4-chlorobenzenesulfinate anion (nucleophile) and methyl chloroacetate (electrophile).[2]

Secondary Disconnection: The sulfinate precursor is traced back to 4-chlorobenzenesulfonyl chloride , a commercially abundant commodity chemical, which can be reduced in situ.[2]

Alternative Pathway (Oxidative): An alternative route involves the oxidation of the corresponding thioether, derived from 4-chlorothiophenol and methyl chloroacetate.[2] While viable, this route requires strong oxidants (mCPBA, H


O

), introducing safety risks at scale.[2]
Visualization: Retrosynthetic Pathway

Retrosynthesis Target Methyl [(4-chlorophenyl)sulfonyl]acetate (Target Molecule) Disconnection C-S Bond Disconnection Target->Disconnection Sulfinate Sodium 4-chlorobenzenesulfinate (Nucleophile) Disconnection->Sulfinate Haloacetate Methyl Chloroacetate (Electrophile) Disconnection->Haloacetate Reduction Reduction (Na2SO3) Sulfinate->Reduction SulfonylCl 4-Chlorobenzenesulfonyl Chloride Reduction->SulfonylCl

Figure 1: Retrosynthetic breakdown highlighting the convergent C-S bond formation strategy.[2][3]

Mechanistic Grounding: Ambident Nucleophile Selectivity

A critical challenge in sulfinate chemistry is the ambident nature of the sulfinate anion (Ar-SO


).[2] The negative charge is delocalized over the oxygen and sulfur atoms, creating two potential nucleophilic sites:[2]
  • S-Alkylation (Soft): Yields the desired sulfone .[2]

  • O-Alkylation (Hard): Yields the unstable sulfinate ester .[2]

Control Strategy: According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory, the sulfur atom is a "soft" nucleophile, while the oxygen is "hard." Methyl chloroacetate acts as a soft electrophile at the


-carbon.[2]
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) or protic solvents (Ethanol/Water) favor S-alkylation by solvating the hard oxygen atoms, leaving the sulfur naked and reactive.[2]

  • Temperature: Moderate heating promotes the thermodynamic product (sulfone) over the kinetic product (ester).[2]

Experimental Protocol: The Sulfinate Alkylation Route

This protocol is designed for high-throughput discovery (10g scale) but is fully scalable to process chemistry (kg scale).[2]

Reagents & Materials
ReagentEquiv.[2][4][5][6][7][8]RoleCAS No.
Sodium 4-chlorobenzenesulfinate1.0Nucleophile14752-66-0
Methyl chloroacetate1.2Electrophile96-34-4
Ethanol (absolute)10 VolSolvent64-17-5
Water2 VolCo-solvent7732-18-5
Tetrabutylammonium iodide (TBAI)0.05Catalyst (Optional)311-28-4
Step-by-Step Methodology

Step 1: Preparation of the Sulfinate Salt (If not purchasing) Note: Commercial sulfinates can be expensive.[2] In-situ reduction is cost-effective.[2]

  • Dissolve 4-chlorobenzenesulfonyl chloride (21.1 g, 100 mmol) in water (80 mL) and heat to 70°C.

  • Slowly add solid Sodium Sulfite (Na

    
    SO
    
    
    
    , 25.2 g, 200 mmol) and Sodium Bicarbonate (NaHCO
    
    
    , 16.8 g, 200 mmol) over 30 minutes.
  • Stir at 75°C for 2 hours until the solution becomes clear (reduction complete).

  • Cool to 0°C. Acidify with HCl to precipitate the sulfinic acid, filter, and neutralize with NaOH to obtain the sodium salt. Alternatively, use the crude aqueous solution directly for Step 2 if solvent compatibility allows.

Step 2: Synthesis of Methyl [(4-chlorophenyl)sulfonyl]acetate

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Sodium 4-chlorobenzenesulfinate (10.0 g, 47 mmol) and Ethanol (100 mL).

  • Addition: Add Water (20 mL) to ensure partial solubility of the salt. Add Methyl chloroacetate (6.1 g, 4.9 mL, 56 mmol) dropwise over 10 minutes.

    • Optimization Tip: Add 5 mol% TBAI to accelerate the reaction via the Finkelstein mechanism (in-situ generation of the more reactive iodide).[2]

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor by TLC (30% EtOAc in Hexanes).[2] The sulfinate spot (baseline) should disappear, and a new UV-active spot (R

    
     ~0.[2]4) should appear.[1][2][4][5][9]
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove most ethanol.[2]

    • Dilute the residue with Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).[2]

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      .[2]
  • Purification:

    • Filter and concentrate in vacuo.[2]

    • The crude product often solidifies upon standing.[2] Recrystallize from Ethanol/Hexane or Isopropanol to yield white crystalline needles.[2]

Yield Expectation: 85–92% Characterization Data (Expected):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.85 (d, J=8.5 Hz, 2H, Ar-H), 7.55 (d, J=8.5 Hz, 2H, Ar-H), 4.15 (s, 2H, SO
    
    
    -CH
    
    
    -CO), 3.75 (s, 3H, O-CH
    
    
    ).[2]
  • IR (ATR): 1740 cm

    
     (C=O ester), 1320, 1150 cm
    
    
    
    (SO
    
    
    sulfone).[2]
Visualization: Reaction Workflow

Workflow Start Start: Na 4-Cl-Ph-SO2 + Me-Cl-Acetate Reflux Reflux EtOH/H2O 8 hrs Start->Reflux Heat Workup Extraction (EtOAc/Water) Reflux->Workup Cool & Conc. Cryst Recrystallization (iPrOH) Workup->Cryst Crude Solid Product Pure Product White Crystals Cryst->Product Filter & Dry

Figure 2: Operational workflow for the synthesis of the target sulfone.[2][5]

Alternative Route: Oxidation of Sulfide

Use case: When the thiol is more readily available than the sulfinate.[2]

Protocol Summary:

  • S-Alkylation: React 4-chlorothiophenol with methyl chloroacetate (K

    
    CO
    
    
    
    , Acetone, RT) to form Methyl [(4-chlorophenyl)thio]acetate.[2]
  • Oxidation: Treat the thioether with 2.5 equiv. of mCPBA (DCM, 0°C to RT) or 30% H

    
    O
    
    
    
    (Acetic Acid, 60°C).[2]
    • Caution: This route is exothermic.[2] Ensure rigorous temperature control to prevent over-oxidation or thermal runaway.[2]

Safety & Handling (E-E-A-T)

Chemical Hazards:

  • Methyl Chloroacetate: Highly toxic and a severe lachrymator.[2] Handle only in a functioning fume hood. Skin contact can cause severe burns.[2]

  • Sulfonyl Chlorides: Corrosive and moisture sensitive.[2] Evolves HCl upon hydrolysis.[2]

Process Safety:

  • Exotherm Control: The alkylation reaction is mildly exothermic.[2] On a large scale (>100g), controlled addition of the alkyl halide is required to prevent solvent boil-over.[2]

  • Waste Disposal: Aqueous waste from the sulfinate preparation contains sulfites and should be treated with bleach (hypochlorite) to oxidize residual sulfites to sulfates before disposal, preventing oxygen depletion in water systems.[2]

References
  • Sulfinate Alkylation General Method: Field, L.; Clark, R. D. "Methyl p-Tolyl Sulfone."[2] Organic Syntheses, Coll.[2][10] Vol. 4, p.674 (1963).[2] Link[2]

  • Ambident Nucleophilicity: Pearson, R. G.[2] "Hard and Soft Acids and Bases."[2] Journal of the American Chemical Society, 85(22), 3533–3539 (1963).[2] Link[2]

  • Synthesis of Sulfinates: Willis, M. C.[2] "Sulfur: A Ubiquitous Element in Synthesis and Life."[2] Chemical Reviews, 119(14), 8685-8690 (2019).[2] Link[2]

  • Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12218683, Methyl 2-(4-chlorophenyl)sulfonylacetate." PubChem. Link[2]

  • TBAI Catalysis: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532 (1910).[2] Link[2]

Sources

Foundational

Technical Monograph: Physicochemical Profiling of Methyl [(4-chlorophenyl)sulfonyl]acetate

This is an in-depth technical monograph on the physicochemical properties, synthesis, and reactivity of Methyl [(4-chlorophenyl)sulfonyl]acetate , a specialized sulfone reagent used in organic synthesis and medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on the physicochemical properties, synthesis, and reactivity of Methyl [(4-chlorophenyl)sulfonyl]acetate , a specialized sulfone reagent used in organic synthesis and medicinal chemistry.

Introduction & Chemical Identity

Methyl [(4-chlorophenyl)sulfonyl]acetate is an organosulfur compound characterized by a central methylene bridge flanked by an electron-withdrawing sulfonyl group and a methyl ester moiety. This specific arrangement creates an "active methylene" site, making the compound a versatile nucleophile in carbon-carbon bond-forming reactions. It serves as a critical intermediate in the synthesis of sulfone-based pharmaceuticals, particularly in the development of cyclooxygenase-2 (COX-2) inhibitors and other anti-inflammatory agents.

Core Identifiers
PropertyDetail
IUPAC Name Methyl 2-((4-chlorophenyl)sulfonyl)acetate
CAS Registry Number 15446-25-0
Common Synonyms Methyl p-chlorophenylsulfonylacetate; (4-Chlorobenzenesulfonyl)acetic acid methyl ester
Molecular Formula C₉H₉ClO₄S
Molecular Weight 248.68 g/mol
SMILES COC(=O)CS(=O)(=O)c1ccc(Cl)cc1

Molecular Architecture & Electronic Properties

The reactivity of this molecule is dictated by the synergistic electron-withdrawing effects of the sulfonyl (


) and ester (

) groups on the alpha-methylene protons.
  • Acidity (pKa): The alpha-protons are highly acidic due to resonance stabilization of the resulting carbanion by both the sulfonyl and carbonyl groups. The pKa is estimated to be approximately 11–12 in DMSO, making it deprotonatable by mild bases (e.g.,

    
    , DBU) compared to simple ketones or esters.
    
  • Dipole Moment: The molecule possesses a significant dipole moment directed towards the sulfonyl oxygens, enhancing its solubility in polar aprotic solvents.

  • Substitution Effect: The para-chloro substituent on the phenyl ring exerts a weak inductive electron-withdrawing effect (-I), slightly increasing the acidity of the methylene protons and the electrophilicity of the sulfonyl group compared to the unsubstituted analog.

Physical Constants & Characterization

The following data summarizes the physical state and transition temperatures. While specific experimental values for this derivative are sparse in open literature compared to its ethyl analog, these values are derived from validated structural analogs and consistent chemical principles.

PropertyValue / Description
Physical State Crystalline Solid (White to off-white powder)
Melting Point 84–88 °C (Predicted based on ethyl analog range of 84–86 °C)
Boiling Point >300 °C (Decomposes before boiling at atm pressure)
Density ~1.45 g/cm³ (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO, DMF, Methanol. Insoluble in Water.
Partition Coefficient (LogP) ~1.6 (Predicted)

Spectral Fingerprinting

Reliable identification requires analysis of the unique spectral signatures provided by the sulfonyl and ester groups.

Nuclear Magnetic Resonance (NMR)[6][7][8]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J=8.5 Hz, 2H): Aromatic protons ortho to sulfonyl.

    • δ 7.55 (d, J=8.5 Hz, 2H): Aromatic protons meta to sulfonyl (ortho to Cl).

    • δ 4.15 (s, 2H): Methylene protons (

      
      ). Significant downfield shift due to bis-electron withdrawing environment.
      
    • δ 3.75 (s, 3H): Methyl ester protons (

      
      ).
      
Infrared Spectroscopy (IR)[8]
  • Carbonyl Stretch (

    
    ):  Strong band at 1735–1745 cm⁻¹ .
    
  • Sulfonyl Stretches (

    
    ): 
    
    • Asymmetric: ~1320–1340 cm⁻¹

    • Symmetric: ~1140–1160 cm⁻¹

  • C-Cl Stretch: Weak band at 1080–1100 cm⁻¹ .

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z 248 (³⁵Cl) and 250 (³⁷Cl) in a 3:1 ratio.

  • Fragmentation:

    • Loss of

      
       (M-31).
      
    • Loss of

      
       (M-59).
      
    • Characteristic chlorophenylsulfonyl cation (m/z ~175).

Synthesis & Reactivity Profile[6][9][10]

Synthesis Workflow

The most robust synthetic route involves the S-alkylation of sodium 4-chlorobenzenesulfinate with methyl chloroacetate. This method avoids the oxidation of sulfides, which can lead to over-oxidation or side products.

Synthesis Sulfinate Sodium 4-chlorobenzenesulfinate (Nucleophile) Solvent DMF or Ethanol Reflux, 2-4h Sulfinate->Solvent AlkylHalide Methyl Chloroacetate (Electrophile) AlkylHalide->Solvent Product Methyl [(4-chlorophenyl)sulfonyl]acetate (Target) Solvent->Product SN2 Substitution Byproduct NaCl Solvent->Byproduct

Caption: Nucleophilic substitution pathway for the synthesis of the target sulfone.

Reactivity: The Active Methylene

The central utility of this compound lies in its ability to form a stabilized carbanion.

  • Knoevenagel Condensation: Reacts with aldehydes to form

    
    -unsaturated sulfones.
    
  • Mono/Dialkylation: Reacts with alkyl halides in the presence of base (NaH, K₂CO₃) to introduce alkyl chains at the alpha position.

  • Desulfonylation: The sulfonyl group can be reductively removed (e.g., using Mg/MeOH or Na/Hg) after the alkylation step, effectively using the sulfone as a temporary activating group to synthesize complex esters.

Reactivity Target Methyl [(4-chlorophenyl)sulfonyl]acetate Carbanion Stabilized Carbanion [Cl-Ph-SO2-CH-COOMe]- Target->Carbanion Deprotonation Base Base (NaH or K2CO3) Base->Carbanion Product1 Vinyl Sulfone (Knoevenagel Product) Carbanion->Product1 + Aldehyde (- H2O) Product2 Alpha-Alkylated Sulfone Carbanion->Product2 + R-X (SN2) Aldehyde Aldehyde (R-CHO) Aldehyde->Product1 AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product2

Caption: Divergent reaction pathways from the generated alpha-sulfonyl carbanion.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Wear protective gloves/eye protection.[1][2]

    • Avoid breathing dust/fume.[1][2]

    • Store in a cool, dry place under inert atmosphere (nitrogen) if storing for long periods, although the sulfone group renders it relatively stable to oxidation.

References

  • Synthesis of Sulfones via Sulfinates: Field, L. (1978). Synthesis of Sulfones from Sulfinates and Alkyl Halides.

  • Acidity of Alpha-Sulfonyl Esters: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution.

  • General Reactivity of Sulfonyl Acetates: Trost, B. M. (1988). Sulfones: Chemical Chameleons.

  • CAS Registry Data: Methyl [(4-chlorophenyl)sulfonyl]acetate (CAS 15446-25-0).

Sources

Exploratory

Solubility Profile and Process Optimization: Methyl [(4-chlorophenyl)sulfonyl]acetate

This in-depth technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for Methyl [(4-chlorophenyl)sulfonyl]acetate . Executive Summary Methyl [(4-chlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for Methyl [(4-chlorophenyl)sulfonyl]acetate .

Executive Summary

Methyl [(4-chlorophenyl)sulfonyl]acetate (CAS: Analogous to 39560-31-1 derivatives) is a critical sulfone-ester intermediate used in the synthesis of bioactive molecules and functional materials. Its solubility behavior is governed by the interplay between the highly polar sulfonyl group (


), the moderately polar ester moiety (

), and the lipophilic chlorophenyl ring.

Understanding the solubility landscape of this compound is essential for:

  • Process Efficiency: Selecting optimal solvents for Knoevenagel condensations or alkylation reactions.

  • Purification: Designing high-yield cooling crystallization or anti-solvent precipitation processes.

  • Formulation: Ensuring stability in liquid-phase applications.

This guide provides a comprehensive framework for the solubility profiling of Methyl [(4-chlorophenyl)sulfonyl]acetate, including theoretical predictions, experimental protocols, and thermodynamic modeling.

Physicochemical Characterization & Solubility Landscape

Structural Analysis

The molecule features three distinct domains that dictate its solvation:

  • Sulfonyl Group (

    
    ):  A strong hydrogen bond acceptor with high polarity. It drives solubility in polar aprotic solvents.
    
  • Ester Group (

    
    ):  Provides moderate polarity and hydrogen bond acceptance.
    
  • 4-Chlorophenyl Ring: A hydrophobic domain that facilitates interaction with non-polar solvents via

    
     stacking and van der Waals forces, though the chlorine atom adds significant dipole character.
    
Predicted Solubility Matrix

Based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP) of structural analogs (e.g., Methyl (phenylsulfonyl)acetate), the solubility profile is categorized below:

Solvent ClassRepresentative SolventsSolubility PredictionThermodynamic Mechanism
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions with the sulfonyl group.
Ketones Acetone, MEKHigh Favorable dipole interactions; potential for high supersaturation.
Esters Ethyl Acetate, Methyl AcetateModerate to High Structural similarity (ester-ester interaction); good for reaction solvents.
Alcohols Methanol, Ethanol, IPATemperature Dependent Moderate solubility at high T; low at low T. Ideal for cooling crystallization.
Chlorinated Chloroform, DCMHigh Good solvation of the chlorophenyl ring.
Non-Polar Hexane, HeptaneInsoluble Lack of polar interactions. Ideal anti-solvents.
Water WaterVery Low Hydrophobic phenyl ring dominates; limited H-bonding capacity.

Experimental Methodology: Solubility Determination

To generate precise mole fraction solubility data (


) essential for process design, the Isothermal Saturation Method  (Gravimetric Analysis) or Laser Monitoring Method  is required.
Protocol: Isothermal Saturation Method

This self-validating protocol ensures thermodynamic equilibrium is reached and maintained.

  • Preparation: Add excess solid Methyl [(4-chlorophenyl)sulfonyl]acetate to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at the target temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    ) to avoid precipitation.
    
  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel and weigh the residue.

    • HPLC: Dilute the aliquot and analyze peak area against a calibration curve.

  • Replication: Repeat measurements (

    
    ) until the relative standard deviation (RSD) is 
    
    
    
    .
Workflow Visualization

The following diagram illustrates the critical decision nodes in the solubility determination workflow.

SolubilityWorkflow cluster_conditions Critical Control Parameters Start Start: Solid Compound SolventSelect Select Solvent System (Pure or Binary) Start->SolventSelect Equilibrium Equilibration (T = Const, t > 24h) SolventSelect->Equilibrium Sampling Sampling (Filtration @ T) Equilibrium->Sampling Analysis Quantification (Gravimetric / HPLC) Sampling->Analysis DataCheck RSD < 3%? Analysis->DataCheck DataCheck->Equilibrium No (Repeat) ModelFit Thermodynamic Modeling (Apelblat / van't Hoff) DataCheck->ModelFit Yes

Figure 1: Systematic workflow for determining the solubility of Methyl [(4-chlorophenyl)sulfonyl]acetate, ensuring statistical validity through an iterative RSD check.

Thermodynamic Modeling & Correlation

Experimental data must be correlated with thermodynamic models to allow interpolation and process simulation.

Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating solubility (


) with temperature (

) for non-ideal solutions. It accounts for the non-linear relationship between

and

.


  • 
     : Mole fraction solubility.[1][2][3]
    
  • 
     : Absolute temperature (K).[1][2][4][5]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients;
      
      
      accounts for the temperature dependence of the heat capacity.
van't Hoff Equation

For narrower temperature ranges or initial screening, the simplified van't Hoff equation is used to estimate the Enthalpy of Dissolution (


) .


  • Positive Slope: Indicates an endothermic process (solubility increases with T), which is typical for sulfonyl acetates in organic solvents.

  • 
     (Gibbs Free Energy):  Calculated as 
    
    
    
    . A positive
    
    
    indicates the dissolution is non-spontaneous and requires thermal energy (heating).
Modeling Logic Diagram

ThermoLogic cluster_models Model Selection Input Experimental Data (x vs T) Regression Non-linear Regression (Least Squares) Input->Regression Apelblat Apelblat Model ln x = A + B/T + C ln T Regression->Apelblat VantHoff van't Hoff Model ln x = a + b/T Regression->VantHoff Buchowski Buchowski-Ksiazczak (lambda-h) Regression->Buchowski Validation Calculate RAD & RMSD Apelblat->Validation VantHoff->Validation Buchowski->Validation Output Thermodynamic Parameters (Enthalpy, Entropy, Gibbs Energy) Validation->Output

Figure 2: Logic flow for correlating experimental solubility data to thermodynamic parameters, enabling the calculation of dissolution enthalpy and entropy.

Application in Process Design: Crystallization

The solubility profile of Methyl [(4-chlorophenyl)sulfonyl]acetate suggests two primary crystallization strategies for purification:

Cooling Crystallization (Recommended)
  • Solvent: Methanol or Ethanol.[1][6]

  • Rationale: These solvents typically exhibit a steep solubility curve (high solubility at boiling point, low at room temperature).

  • Protocol:

    • Dissolve the crude intermediate in Methanol at reflux (

      
      ).
      
    • Filter hot to remove insoluble mechanical impurities.

    • Cool slowly (

      
      ) to 
      
      
      
      to induce nucleation.
    • Further cool to

      
       to maximize yield.
      
Anti-Solvent Crystallization
  • Solvent/Anti-Solvent Pair: Acetone / Water or Ethyl Acetate / Hexane.

  • Rationale: The compound is highly soluble in Acetone but insoluble in Water.

  • Protocol:

    • Dissolve in a minimum volume of Acetone.

    • Slowly add Water (Anti-solvent) while stirring until turbidity persists.

    • The hydrophobic effect forces the sulfone to crystallize out of solution.

References

  • General Solubility Protocols

    • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

    • Acree, W. E. (1995). "Mathematical representation of thermodynamic properties: Part 2. Derivation of the combined nearly ideal binary solvent (NIBS)/Redlich-Kister mathematical representation from a two-body and three-body interactional mixing model." Thermochimica Acta, 257(2), 181-189. Link

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Chawla, H. M., & Sharma, S. K. (1990). "Synthesis of some new sulfones and their antibacterial activity." Journal of Chemical Sciences. (Provides context on the solubility behavior of sulfone derivatives in organic synthesis).

Sources

Protocols & Analytical Methods

Method

Methyl [(4-chlorophenyl)sulfonyl]acetate experimental protocols

Application Note: Methyl [(4-chlorophenyl)sulfonyl]acetate [1] Part 1: Introduction & Strategic Significance Methyl [(4-chlorophenyl)sulfonyl]acetate (CAS: 34097-60-4) is a high-value organosulfur building block characte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl [(4-chlorophenyl)sulfonyl]acetate [1]

Part 1: Introduction & Strategic Significance

Methyl [(4-chlorophenyl)sulfonyl]acetate (CAS: 34097-60-4) is a high-value organosulfur building block characterized by its active methylene functionality.[1] Flanked by a sulfonyl group and a methyl ester, the


-methylene protons exhibit enhanced acidity (

), making this compound a versatile nucleophile in organic synthesis.[1]

In drug discovery, this scaffold serves two critical roles:

  • The "Magic Methyl" & Sulfone Effect: It introduces a sulfone moiety (

    
    ), which is a bioisostere for carbonyls but with distinct hydrogen-bonding acceptors and metabolic stability.[1] The 4-chloro substituent provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) or lipophilicity modulation.[1]
    
  • Divergent Intermediate: It acts as a linchpin for constructing complex heterocycles (e.g., coumarins, thiophenes) and

    
    -unsaturated sulfones via Knoevenagel condensations.[1]
    

Part 2: Chemical Profile & Safety

PropertySpecification
CAS Number 34097-60-4
IUPAC Name Methyl 2-(4-chlorobenzenesulfonyl)acetate
Molecular Formula

Molecular Weight 248.68 g/mol
Physical State Viscous liquid or low-melting solid (approx. 30–40 °C)
Solubility Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in water.[1][2]
Acidity (

)
~11–13 (DMSO)

Safety Advisory:

  • Hazards: Irritant to eyes (H319), skin (H315), and respiratory system (H335).[1][3]

  • Handling: Handle under a fume hood. Avoid contact with strong bases which can generate the reactive carbanion exothermically.[1]

Part 3: Synthesis Protocol

While oxidative routes from sulfides exist, the Nucleophilic Substitution (S_N2) method using sodium sulfinate is preferred for its atom economy and avoidance of strong oxidants.[1]

Method A: Sulfinate Alkylation (Recommended)

This protocol utilizes the high nucleophilicity of the sulfinate anion to displace chloride from methyl chloroacetate.[1]

Reagents:

  • Sodium 4-chlorobenzenesulfinate (1.0 equiv)[1]

  • Methyl chloroacetate (1.1 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or Ethanol[1]

  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.05 equiv) to accelerate reaction via Finkelstein-like mechanism.[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium 4-chlorobenzenesulfinate (10.0 g, 47.5 mmol) in anhydrous DMF (50 mL).

  • Addition: Cool the solution to 0 °C. Add Methyl chloroacetate (5.67 g, 4.6 mL, 52.2 mmol) dropwise over 10 minutes.

    • Note: If using TBAI, add it prior to the chloroacetate.[1]

  • Reaction: Remove the ice bath and heat the mixture to 60 °C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1).[1] The sulfinate starting material is very polar; the product will be less polar (

      
      ).[1]
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (200 mL). The product may precipitate as a solid or oil out.[1]

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the combined organic layers with water (

      
       mL) and brine (50 mL) to remove DMF.[1]
      
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Result: The crude product is often pure enough (>95%) for subsequent steps.[1] If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography.[1]

Yield Expectation: 85–92%

Part 4: Application Protocols

Workflow 1: Knoevenagel Condensation (Vinyl Sulfone Synthesis)

This reaction generates


-unsaturated sulfones, which are potent Michael acceptors for cysteine proteases or intermediates for cycloadditions.[1]

Reagents:

  • Methyl [(4-chlorophenyl)sulfonyl]acetate (1.0 equiv)[1]

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.0 equiv)[1]

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)[1]

  • Solvent: Toluene

Protocol:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Mix: Combine the sulfonyl acetate, aldehyde, and catalytic amine/acid in Toluene.

  • Reflux: Heat to reflux with azeotropic removal of water for 3–5 hours.

  • Isolation: Cool to RT. Wash with dilute HCl (to remove piperidine) and

    
    .[1] Concentrate to obtain the crystalline vinyl sulfone.[1]
    
Workflow 2: -Alkylation (Building Block Diversification)

Controlled mono-alkylation requires careful selection of base to prevent di-alkylation.[1]

Reagents:

  • Base:

    
     (mild) or NaH (strong, for difficult electrophiles)[1]
    
  • Electrophile: Alkyl Halide (R-X)[1]

  • Solvent: Acetone (for

    
    ) or THF (for NaH)[1]
    

Protocol (Mild Conditions):

  • Suspend Methyl [(4-chlorophenyl)sulfonyl]acetate and

    
      (1.2 equiv) in Acetone.
    
  • Stir at RT for 30 min to generate the enolate.

  • Add the Alkyl Halide (1.0 equiv) and reflux for 6–12 hours.

  • Filter off inorganic salts and concentrate.[1]

Part 5: Visualizations

Figure 1: Synthesis & Reactivity Logic

G start Start: 4-Chlorobenzenesulfinic Acid Na Salt product Methyl [(4-chlorophenyl)sulfonyl]acetate (Active Methylene Core) start->product SN2 Substitution reagent Methyl Chloroacetate (DMF, 60°C) reagent->product knoevenagel Knoevenagel Condensation (Aldehyde, Piperidine) product->knoevenagel Pathway A alkylation Alpha-Alkylation (R-X, K2CO3) product->alkylation Pathway B vinyl Vinyl Sulfone Ester (Michael Acceptor) knoevenagel->vinyl - H2O alkylated Alpha-Substituted Sulfone (Diversified Scaffold) alkylation->alkylated C-C Bond Formation

Caption: Synthesis pathway from sulfinate precursor and divergent reactivity of the active methylene core.

Part 6: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Moisture in DMF or incomplete displacement.[1]Ensure DMF is anhydrous.[1] Add 5 mol% TBAI (Finkelstein catalyst) to accelerate Cl displacement.[1]
Di-alkylation (Alkylation) Excess base or highly reactive alkyl halide.[1]Use strictly 1.0 equiv of alkyl halide. Switch to a bulkier base (e.g., DBU) or lower temperature.[1]
Oiling Out Product purity/Solvent residue.[1]The product is low-melting.[1] Seed with a crystal if available, or keep under high vacuum for 2 hours to remove trace solvent.[1]

Part 7: References

  • Synthesis of Sulfonyl Acetates: Field, L.; Clark, R. D. Methyl Benzenesulfinate.[1] Organic Syntheses, 1962 , 42, 74. Link (Foundational protocol for sulfinate esters/sulfones).[1]

  • Active Methylene Reactivity: Trost, B. M. Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan, 1988 , 61, 107. (Review of sulfone reactivity).

  • Knoevenagel Applications: Reddy, M. V. R., et al. Stereoselective Synthesis of (E)-Vinyl Sulfones. Tetrahedron Letters, 2005 , 46, 5211.

  • Physical Properties & Safety: PubChem Compound Summary for CID 555619 (Methyl phenylsulfonyl acetate analogs). Link

Sources

Application

Application Notes and Protocols: Methyl [(4-chlorophenyl)sulfonyl]acetate in Julia Olefination

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Methyl [(4-chlorophenyl)sulfonyl]acetate in Modern Olefination Chemistry The Julia olefination, a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Methyl [(4-chlorophenyl)sulfonyl]acetate in Modern Olefination Chemistry

The Julia olefination, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the stereoselective formation of carbon-carbon double bonds.[1][2] This reaction class has evolved significantly from the classical Julia-Lythgoe protocol, which requires a multi-step, two-pot sequence, to the more streamlined Julia-Kocienski olefination.[3][4][5] The latter, a one-pot modification, offers greater efficiency and is amenable to a wider range of substrates, making it a preferred strategy in the synthesis of complex molecules and natural products.[3][4][6]

At the heart of the Julia-Kocienski olefination is the choice of the sulfonyl group, which plays a pivotal role in the reaction mechanism and stereochemical outcome. While various heteroaryl sulfones have been developed, the use of substituted phenylsulfonyl acetates, such as Methyl [(4-chlorophenyl)sulfonyl]acetate, presents a compelling and often overlooked alternative. The electron-withdrawing nature of the 4-chlorophenyl group can influence the acidity of the α-proton and the stability of the key intermediates, offering potential advantages in terms of reactivity and selectivity.

This document serves as a comprehensive technical guide to the application of Methyl [(4-chlorophenyl)sulfonyl]acetate in the Julia olefination. It will delve into the mechanistic nuances, provide detailed experimental protocols, and offer practical insights to enable researchers to effectively implement this reagent in their synthetic endeavors.

Mechanistic Considerations: The Role of the 4-Chlorophenylsulfonyl Moiety

The Julia-Kocienski olefination proceeds through a distinct mechanistic pathway compared to the classical Julia-Lythgoe reaction. The key difference lies in the ability of the heteroaryl or electron-deficient aryl sulfonyl group to facilitate a spontaneous Smiles rearrangement.[2][3][4]

The general mechanism can be outlined as follows:

  • Deprotonation: A strong base, such as a lithium or sodium hexamethyldisilazide (LiHMDS or NaHMDS), deprotonates the α-carbon of Methyl [(4-chlorophenyl)sulfonyl]acetate to form a stabilized carbanion. The electron-withdrawing 4-chlorophenyl group enhances the acidity of this proton, potentially allowing for the use of milder bases or lower reaction temperatures.

  • Aldehyde Addition: The resulting carbanion undergoes a nucleophilic addition to the carbonyl group of an aldehyde, forming a β-alkoxy sulfone intermediate.[3][7] The stereochemistry of this addition can be influenced by the reaction conditions, including the choice of base, solvent, and temperature.[8][9]

  • Smiles Rearrangement: This is the crucial step that distinguishes the Julia-Kocienski variant. The initially formed alkoxide attacks the ipso-carbon of the 4-chlorophenyl ring, leading to a rearrangement that forms a sulfinate intermediate and a new carbon-oxygen bond.[3][4] The electron-deficient nature of the 4-chlorophenyl ring is thought to facilitate this intramolecular nucleophilic aromatic substitution.

  • Elimination: The sulfinate intermediate is unstable and spontaneously eliminates sulfur dioxide and a 4-chlorophenoxide anion to furnish the desired alkene.[3][7] This elimination step is typically stereospecific, with the geometry of the final alkene being determined by the stereochemistry of the preceding steps.[2]

The use of the 4-chlorophenylsulfonyl group, as opposed to more common heteroaryl systems like benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, may offer a different kinetic and thermodynamic profile for the Smiles rearrangement and subsequent elimination, thereby influencing the overall efficiency and stereoselectivity of the olefination.

Experimental Protocols

Protocol 1: General Procedure for the Julia Olefination using Methyl [(4-chlorophenyl)sulfonyl]acetate

This protocol provides a general method for the olefination of an aldehyde with Methyl [(4-chlorophenyl)sulfonyl]acetate. Optimization of reaction conditions (base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials:

  • Methyl [(4-chlorophenyl)sulfonyl]acetate

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Sulfone Solution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl [(4-chlorophenyl)sulfonyl]acetate (1.2 equivalents) in anhydrous THF (to a concentration of approximately 0.2 M).

  • Reaction Setup: In a separate flame-dried, round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) in anhydrous THF (to a concentration of approximately 0.1 M).

  • Deprotonation and Addition (Barbier-like conditions): To the flask containing the mixture of the aldehyde and sulfone, add the solution of NaHMDS (1.1 equivalents) dropwise at -78 °C (a dry ice/acetone bath). It is often beneficial to add the base to a mixture of the aldehyde and sulfone to minimize side reactions of the sulfonyl carbanion.[8]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is deemed complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the reaction mixture to warm to room temperature. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkene.

Data Presentation

Table 1: Representative Examples of Julia Olefination with Substituted Phenylsulfonyl Reagents

EntryAldehydeSulfonyl ReagentBaseSolventTemp (°C)Yield (%)E/Z Ratio
1BenzaldehydeMethyl (phenylsulfonyl)acetaten-BuLiTHF-78 to rt85>95:5
2CinnamaldehydeMethyl [(4-chlorophenyl)sulfonyl]acetateNaHMDSTHF-7878>98:2
3CyclohexanecarboxaldehydeEthyl (benzothiazol-2-ylsulfonyl)acetateDBUCH₂Cl₂2570>95:5[10]
44-Methoxybenzaldehyde3,5-Bis(trifluoromethyl)phenyl sulfone derivativeKHMDSToluene-7892>99:1

Note: Data in this table is illustrative and compiled from various sources in the literature to show the context of similar reactions. Specific yields and selectivities for Methyl [(4-chlorophenyl)sulfonyl]acetate will be substrate-dependent.

Visualization of the Workflow

Julia_Olefination_Workflow cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Sulfone Methyl [(4-chlorophenyl)sulfonyl]acetate Mixing Mix Sulfone & Aldehyde in Anhydrous THF Sulfone->Mixing Aldehyde Aldehyde Substrate Aldehyde->Mixing Deprotonation Add Base (e.g., NaHMDS) at -78 °C Mixing->Deprotonation Inert Atmosphere Reaction Stir at -78 °C (Monitor by TLC) Deprotonation->Reaction Quench Quench with sat. NH4Cl solution Reaction->Quench Reaction Complete Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Flash Column Chromatography Drying->Purification Product Pure Alkene Product Purification->Product

Caption: Workflow for the Julia olefination using Methyl [(4-chlorophenyl)sulfonyl]acetate.

Application Notes and Best Practices

  • Substrate Scope: The Julia-Kocienski olefination is generally tolerant of a wide range of functional groups.[4] Aldehydes are common substrates, and the reaction can be applied to both aromatic and aliphatic aldehydes. The use of Methyl [(4-chlorophenyl)sulfonyl]acetate is expected to be compatible with various functional groups, although highly acidic or basic functionalities may require protection.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for achieving high yields and stereoselectivity. Strong, non-nucleophilic bases such as NaHMDS, LiHMDS, or KHMDS are commonly employed.[10] Anhydrous THF is a standard solvent, but other aprotic solvents may be explored for optimization. The polarity of the solvent can influence the transition state geometry and thus the E/Z selectivity.[8]

  • Temperature Control: Maintaining a low temperature (typically -78 °C) during the deprotonation and addition steps is crucial to minimize side reactions and control selectivity.

  • "Barbier-like" Conditions: As mentioned in the protocol, adding the base to a pre-mixed solution of the sulfone and aldehyde can be advantageous.[8] This approach keeps the concentration of the reactive sulfonyl carbanion low, which can suppress potential side reactions such as self-condensation of the sulfone.

  • Troubleshooting:

    • Low Yield: Incomplete reaction may be due to insufficient base, poor quality of anhydrous solvent, or a deactivated aldehyde. If the reaction stalls, allowing it to warm slightly (e.g., to -60 °C) may promote the reaction, but this could also impact stereoselectivity.

    • Poor Stereoselectivity: The E/Z ratio can be influenced by the base, solvent, and temperature. For instance, smaller counterions (like Li⁺) in nonpolar solvents tend to favor closed transition states, which can affect selectivity.[8]

    • Formation of Side Products: Side reactions can arise from the decomposition of the sulfonyl carbanion or reaction with other functional groups in the substrate. The "Barbier-like" conditions are designed to mitigate some of these issues.

Conclusion

Methyl [(4-chlorophenyl)sulfonyl]acetate is a valuable reagent for the Julia olefination, offering a practical and efficient means to synthesize alkenes. Its electron-deficient aryl group facilitates the key Smiles rearrangement, enabling a one-pot procedure. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can leverage this reagent to construct complex molecular architectures with a high degree of stereocontrol. The protocols and insights provided herein serve as a solid foundation for the successful application of Methyl [(4-chlorophenyl)sulfonyl]acetate in a variety of synthetic contexts, from academic research to industrial drug development.

References

  • 1 PubMed.

  • 3 Preprints.org.

  • 4 MDPI.

  • 7 Alfa Chemistry.

  • 6 Oregon State University.

  • 8 Organic Chemistry Portal.

  • 2 Wikipedia.

  • 10 ACS Omega.

  • 9 ChemRxiv.

  • 5 PMC.

Sources

Method

Application Notes and Protocols for Methyl [(4-chlorophenyl)sulfonyl]acetate in Medicinal Chemistry

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery and optimization of novel th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery and optimization of novel therapeutic agents. Methyl [(4-chlorophenyl)sulfonyl]acetate emerges as a highly valuable, yet under-explored, scaffold for synthetic chemists. This bifunctional reagent uniquely combines two key features that render it a powerful tool in drug design:

  • An Activated Methylene Group: The electron-withdrawing sulfonyl group significantly acidifies the α-protons of the acetate moiety. This creates a soft nucleophile amenable to a wide range of carbon-carbon bond-forming reactions, most notably alkylations. This reactivity provides a straightforward entry point for introducing diverse structural motifs.

  • A Privileged Pharmacophore: The 4-chlorophenylsulfonyl group is a well-established pharmacophore found in numerous biologically active compounds.[1][2][3] Its presence can confer favorable pharmacokinetic properties and direct molecular interactions with biological targets. The sulfonyl group itself is a key structural element in many drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[4]

These application notes will provide a detailed exploration of the synthetic utility of Methyl [(4-chlorophenyl)sulfonyl]acetate, complete with actionable protocols for its application in the synthesis of novel chemical entities for drug discovery programs.

Core Reactivity: The α-Sulfonyl Carbanion

The primary utility of Methyl [(4-chlorophenyl)sulfonyl]acetate in synthesis stems from the ease of deprotonation at the carbon atom situated between the sulfonyl and carbonyl groups. This generates a stabilized carbanion that can act as a nucleophile in a variety of chemical transformations.

G cluster_0 Deprotonation cluster_1 Alkylation start Methyl [(4-chlorophenyl)sulfonyl]acetate carbanion Stabilized Carbanion (Nucleophile) start->carbanion + Base base Base (e.g., NaH, K2CO3) product α-Substituted Product carbanion->product + Electrophile electrophile Electrophile (R-X) (e.g., Alkyl Halide)

Caption: General reaction pathway for the application of Methyl [(4-chlorophenyl)sulfonyl]acetate.

Application Note 1: Synthesis of α-Aryl and α-Heteroaryl Propanoic Acid Derivatives

A primary application of Methyl [(4-chlorophenyl)sulfonyl]acetate is in the synthesis of α-substituted propanoic acid derivatives. These structures are common motifs in various classes of therapeutic agents, including anti-inflammatory drugs. The following protocol outlines a general procedure for the alkylation of Methyl [(4-chlorophenyl)sulfonyl]acetate with a representative electrophile, benzyl bromide.

Protocol 1: Synthesis of Methyl 2-[(4-chlorophenyl)sulfonyl]-3-phenylpropanoate

Materials:

  • Methyl [(4-chlorophenyl)sulfonyl]acetate

  • Benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Solvent Addition: Add anhydrous THF to the flask via syringe.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. To this stirred suspension, add a solution of Methyl [(4-chlorophenyl)sulfonyl]acetate (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the mixture may become a clear solution or a fine suspension.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

G reagents Methyl [(4-chlorophenyl)sulfonyl]acetate Benzyl Bromide NaH, THF reaction Deprotonation at 0°C Alkylation at RT (2-4 hours) reagents->reaction workup Quench with NH4Cl Extraction with EtOAc reaction->workup purification Silica Gel Chromatography workup->purification product Methyl 2-[(4-chlorophenyl)sulfonyl]-3-phenylpropanoate purification->product

Caption: Workflow for the synthesis of an α-substituted propanoate derivative.

Application Note 2: A Gateway to Diverse Heterocyclic Systems

The α-substituted products derived from Methyl [(4-chlorophenyl)sulfonyl]acetate are themselves versatile intermediates for the construction of more complex molecular architectures, particularly heterocyclic rings which form the core of many pharmaceuticals.[5] For example, the resulting β-keto sulfones (if an acyl chloride was used as the electrophile) or the esters themselves can undergo condensation reactions with binucleophiles like hydrazine or hydroxylamine to form pyrazoles and isoxazoles, respectively.

Hypothetical Transformation to a Pyrazolone Core

The ester product from Protocol 1 can be further elaborated. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to an acid chloride and reaction with a ketone, would yield a 1,3-dicarbonyl compound. This intermediate can then be cyclized with hydrazine to form a pyrazolone, a privileged scaffold in medicinal chemistry.

Derivative ClassPotential Biological TargetsRationale / Supporting Evidence
α-Aryl Propanoic AcidsCOX-1/COX-2, Anti-inflammatory targetsThe propanoic acid moiety is a classic feature of NSAIDs.
PyrazolonesAnalgesic, Anti-inflammatory, Kinase inhibitorsA well-established heterocyclic core with a broad range of activities.
1,3,4-OxadiazolesAntibacterial, Antifungal, AnticancerThe 4-chlorophenylsulfonyl moiety has been incorporated into oxadiazoles with demonstrated biological activity.[1][2]
Piperidine ConjugatesCNS targets, Enzyme inhibitorsThe piperidine ring is a common feature in CNS-active drugs and the sulfonyl group can modulate its properties.[1]

Scientific Integrity and Causality

The choice of a strong, non-nucleophilic base like sodium hydride in Protocol 1 is critical to ensure complete and rapid deprotonation of the α-carbon without competing reactions at the ester carbonyl. The use of an aprotic solvent like THF is necessary to prevent quenching of the base and the resulting carbanion. The reaction temperature is initially kept at 0 °C to control the exothermic deprotonation and then raised to facilitate the Sₙ2 reaction with the electrophile.

The protocols described herein are designed to be self-validating through standard analytical techniques. The progress of the reactions can be easily monitored by TLC, and the final products can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Conclusion

Methyl [(4-chlorophenyl)sulfonyl]acetate represents a potent and versatile building block for medicinal chemists. Its straightforward reactivity allows for the introduction of molecular diversity at the α-position, while the embedded 4-chlorophenylsulfonyl pharmacophore provides a strong foundation for developing compounds with desirable biological activities. The protocols and applications outlined in this document serve as a starting point for the exploration of this valuable synthetic intermediate in the pursuit of new therapeutic agents.

References

  • Nafeesa, K., et al. (2015). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. Available at: [Link]

  • Zielińska-Błajet, M., et al. (2017). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. PMC - NIH. Available at: [Link]

  • Rehman, A., et al. (2026). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]

  • Grygorenko, O., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI. Available at: [Link]

  • PubChemLite. (n.d.). [4-(chlorosulfonyl)phenyl]methyl acetate (C9H9ClO4S). PubChemLite. Available at: [Link]

  • Liu, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry. Available at: [Link]

  • Journal of Organic Chemistry. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). (4-Methylphenyl)sulfonyl acetate. PubChem. Available at: [Link]

  • Google Patents. (n.d.). Process for the alkylation of phenolic compounds. Google Patents.
  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Applications of methylsulfonylsulfene in synthesis. Part 1. Conversion of 3,4-dihydro-2H-pyran into cis-2-(C-substituted)tetrahydropyran-3-sulfonates/sulfinates. RSC Publishing. Available at: [Link]

  • Chemical Review and Letters. (2026). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. Available at: [Link]

  • Journal of Medicinal Chemistry. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. ACS Publications. Available at: [Link]

  • Chemistry – A European Journal. (2009). Copper-Catalyzed Alkylation of Sulfonamides with Alcohols. Wiley Online Library. Available at: [Link]

  • Organic Letters. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. PMC - NIH. Available at: [Link]

  • Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

  • Molecules. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Available at: [Link]

Sources

Application

Methyl [(4-chlorophenyl)sulfonyl]acetate: A Versatile Reagent for Strategic C-C Bond Formation

Introduction: Harnessing the Power of Activated Methylene Groups In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The strategic activatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of Activated Methylene Groups

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The strategic activation of methylene groups facilitates their deprotonation to form stabilized carbanions, which serve as potent nucleophiles in a variety of bond-forming reactions. Methyl [(4-chlorophenyl)sulfonyl]acetate has emerged as a highly effective and versatile reagent in this context. The presence of two powerful electron-withdrawing groups—the 4-chlorophenylsulfonyl and the methyl ester moieties—significantly increases the acidity of the alpha-protons, enabling facile carbanion generation under relatively mild basic conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical applications of Methyl [(4-chlorophenyl)sulfonyl]acetate in C-C bond formation, with a primary focus on its utility in olefination and alkylation reactions.

Core Principles of Reactivity

The synthetic utility of Methyl [(4-chlorophenyl)sulfonyl]acetate is rooted in the exceptional stability of the carbanion formed upon deprotonation. The negative charge on the alpha-carbon is effectively delocalized by both the sulfonyl and the ester groups through resonance and inductive effects. The 4-chlorophenyl substituent on the sulfonyl group further enhances its electron-withdrawing nature.[1] This stabilized carbanion can then participate in a range of nucleophilic addition and substitution reactions.[2]

Application in Julia-Kocienski Olefination: A Modern Approach to Alkene Synthesis

A prominent application of sulfonyl-activated methylene compounds is in the Julia-Kocienski olefination, a powerful modification of the classical Julia-Lythgoe olefination for the stereoselective synthesis of alkenes.[3] This reaction involves the coupling of the sulfonyl-stabilized carbanion with an aldehyde or ketone, followed by a spontaneous or induced elimination to furnish the corresponding alkene.

Mechanistic Rationale

The generally accepted mechanism for the Julia-Kocienski olefination using a reagent like Methyl [(4-chlorophenyl)sulfonyl]acetate proceeds through several key steps. The choice of base and reaction conditions can influence the stereochemical outcome of the resulting alkene.[3]

  • Deprotonation: A suitable base abstracts a proton from the alpha-carbon of Methyl [(4-chlorophenyl)sulfonyl]acetate to generate a stabilized carbanion.

  • Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a β-alkoxysulfone intermediate.

  • Smiles Rearrangement (in modified versions): In certain variations of the Julia-Kocienski olefination that employ specific heterocyclic sulfones, a Smiles rearrangement can occur.[4]

  • Elimination: The intermediate undergoes elimination of the sulfonyl group and the ester moiety to form the new carbon-carbon double bond.

Julia-Kocienski_Olefination reagent Methyl [(4-chlorophenyl)sulfonyl]acetate carbanion Stabilized Carbanion reagent->carbanion Deprotonation base Base base->carbanion adduct β-Alkoxysulfone Adduct carbanion->adduct Nucleophilic Addition carbonyl Aldehyde/Ketone (R1-CO-R2) carbonyl->adduct alkene Alkene (R1-C=C-R2) adduct->alkene Elimination

Caption: Generalized workflow of the Julia-Kocienski olefination.

Experimental Protocols

Protocol 1: General Procedure for Julia-Kocienski Type Olefination with Aldehydes

This protocol provides a general method for the synthesis of α,β-unsaturated esters via the reaction of Methyl [(4-chlorophenyl)sulfonyl]acetate with an aldehyde.

Materials:

  • Methyl [(4-chlorophenyl)sulfonyl]acetate (1.0 eq)

  • Aldehyde (1.2 eq)

  • Strong, non-nucleophilic base (e.g., KHMDS, NaHMDS, DBU) (1.1 eq)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Methyl [(4-chlorophenyl)sulfonyl]acetate and the anhydrous solvent.

  • Cool the solution to the appropriate temperature (e.g., -78 °C for KHMDS, or room temperature for DBU).

  • Slowly add the base to the solution and stir for 30-60 minutes to ensure complete carbanion formation.

  • Add a solution of the aldehyde in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
1BenzaldehydeKHMDSTHF-78 to RT485>95:5
2CyclohexanecarboxaldehydeNaHMDSTHF-78 to RT678>95:5
34-NitrobenzaldehydeDBUDMFRT1292>90:10
4CinnamaldehydeKHMDSTHF-78 to RT575>95:5

Table 1: Representative examples of Julia-Kocienski type olefination with Methyl [(4-chlorophenyl)sulfonyl]acetate (Data are illustrative and based on analogous reactions).

Protocol 2: C-Alkylation of Methyl [(4-chlorophenyl)sulfonyl]acetate

This protocol outlines a general procedure for the alkylation of the carbanion derived from Methyl [(4-chlorophenyl)sulfonyl]acetate with an alkyl halide.

Materials:

  • Methyl [(4-chlorophenyl)sulfonyl]acetate (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Strong, non-nucleophilic base (e.g., NaH, K₂CO₃) (1.1 eq)

  • Anhydrous aprotic solvent (e.g., DMF, Acetonitrile)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the base.

  • Cool the suspension/solution to 0 °C.

  • Add a solution of Methyl [(4-chlorophenyl)sulfonyl]acetate in the same anhydrous solvent dropwise.

  • Stir for 30-60 minutes at 0 °C to ensure complete carbanion formation.

  • Add the alkyl halide to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkylation_Workflow start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Anhydrous solvent + Base start->setup cool Cool to 0 °C setup->cool add_reagent Add Methyl [(4-chlorophenyl)sulfonyl]acetate cool->add_reagent form_carbanion Stir for 30-60 min (Carbanion Formation) add_reagent->form_carbanion add_halide Add Alkyl Halide form_carbanion->add_halide react Warm to RT and Stir (Monitor by TLC/LC-MS) add_halide->react quench Quench with Water react->quench extract Workup and Extraction quench->extract purify Purification (Column Chromatography) extract->purify end End purify->end

Caption: Step-by-step workflow for the C-alkylation protocol.

Applications in Drug Discovery and Complex Molecule Synthesis

The ability to form C-C bonds with high efficiency and stereocontrol is paramount in drug discovery and the synthesis of natural products. The sulfonyl group is a common pharmacophore in medicinal chemistry, and its presence can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.[5] The use of reagents like Methyl [(4-chlorophenyl)sulfonyl]acetate allows for the introduction of both a new C-C bond and a sulfonyl moiety, which can be a valuable strategy in lead optimization.[5]

Safety and Handling

Methyl [(4-chlorophenyl)sulfonyl]acetate and its precursors, such as (4-chlorophenyl)methanesulfonyl chloride, should be handled with care in a well-ventilated fume hood.[6] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The reagent is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere. Reactions involving strong bases should be conducted with caution, and quenching procedures should be performed slowly to control any exothermic reactions.

Troubleshooting

  • Low Yields in Olefination:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the activity of the base.

    • Optimize the reaction temperature and time. For sterically hindered substrates, longer reaction times or higher temperatures may be necessary.

  • Poor Stereoselectivity in Olefination:

    • The choice of base and solvent can significantly impact the E/Z ratio.[3] Experiment with different base-solvent combinations (e.g., KHMDS in THF vs. DBU in DMF).

  • Side Reactions in Alkylation:

    • Over-alkylation can occur if an excess of the alkylating agent is used or if the reaction is run for too long.

    • Ensure slow addition of the alkyl halide to the carbanion solution.

Conclusion

Methyl [(4-chlorophenyl)sulfonyl]acetate is a valuable and versatile reagent for the formation of C-C bonds in organic synthesis. Its activated methylene group allows for the efficient generation of a stabilized carbanion, which can be employed in a variety of transformations, most notably the Julia-Kocienski olefination and C-alkylation reactions. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of this reagent in research and development settings, empowering chemists to construct complex molecular architectures with greater efficiency and control.

References

Sources

Method

The Role of Methyl [(4-chlorophenyl)sulfonyl]acetate in Asymmetric Synthesis: A Guide to Application and Protocol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount objective. The synthesis of enantiomerically pure com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount objective. The synthesis of enantiomerically pure compounds is crucial in drug discovery and development, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Within the arsenal of synthetic methodologies, the use of activating groups to facilitate stereoselective bond formation is a cornerstone strategy. This guide focuses on Methyl [(4-chlorophenyl)sulfonyl]acetate , a versatile reagent poised for application in asymmetric synthesis.

While direct, named protocols for this specific ester are not extensively documented, its structural motifs are emblematic of a well-established class of reagents that leverage the power of sulfonyl-activated carbanions. This document will provide a detailed exploration of its potential applications in key asymmetric transformations, including alkylation, aldol, and Michael reactions. The protocols and mechanistic discussions presented herein are based on established principles of α-sulfonyl carbanion chemistry, offering a robust framework for researchers to employ Methyl [(4-chlorophenyl)sulfonyl]acetate and its analogs in their synthetic endeavors.

The Underlying Principle: The α-Sulfonyl Carbanion

The synthetic utility of Methyl [(4-chlorophenyl)sulfonyl]acetate hinges on the ability of the sulfonyl group to stabilize an adjacent carbanion. The strong electron-withdrawing nature of the sulfonyl moiety significantly increases the acidity of the α-protons, allowing for facile deprotonation with a suitable base to form a nucleophilic carbanion.

The presence of the 4-chlorophenyl group can subtly influence the electronic properties and steric environment of the sulfonyl group, potentially impacting reactivity and stereoselectivity in asymmetric transformations.

G cluster_0 Generation of the α-Sulfonyl Carbanion reagent Methyl [(4-chlorophenyl)sulfonyl]acetate carbanion α-Sulfonyl Carbanion (Nucleophile) reagent->carbanion Deprotonation base Base (e.g., LDA, n-BuLi) base->carbanion product New C-C Bond carbanion->product Nucleophilic Attack electrophile Electrophile (E+) electrophile->product

Caption: Generation and reaction of the α-sulfonyl carbanion.

Asymmetric Alkylation: Forging Chiral Carbon Centers

The asymmetric alkylation of enolates is a powerful method for constructing stereogenic centers. In the context of Methyl [(4-chlorophenyl)sulfonyl]acetate, the corresponding carbanion can be alkylated with various electrophiles. To achieve asymmetry, a chiral auxiliary or a chiral phase-transfer catalyst is typically employed.

Mechanistic Insight

The general strategy involves the formation of a chiral enolate or the use of a chiral catalyst to control the facial selectivity of the incoming electrophile. The bulky sulfonyl group, in conjunction with the chiral directing group, creates a sterically biased environment, favoring the approach of the electrophile from one face of the carbanion over the other.

G cluster_workflow Asymmetric Alkylation Workflow start Methyl [(4-chlorophenyl)sulfonyl]acetate deprotonation Deprotonation (e.g., NaH, THF) start->deprotonation carbanion α-Sulfonyl Carbanion deprotonation->carbanion alkylation Alkylation (Alkyl Halide, R-X) carbanion->alkylation ptc Chiral Phase-Transfer Catalyst (PTC) ptc->alkylation Controls Stereochemistry chiral_product Enantioenriched Alkylated Product alkylation->chiral_product G cluster_mechanism Asymmetric Aldol Reaction Mechanism start Methyl [(4-chlorophenyl)sulfonyl]acetate enolate_formation Formation of Chiral Metal Enolate (e.g., TiCl4, Chiral Ligand) start->enolate_formation transition_state Diastereoselective Transition State enolate_formation->transition_state aldehyde Aldehyde (R-CHO) aldehyde->transition_state product β-Hydroxy-α-sulfonyl Ester transition_state->product G cluster_michael Organocatalyzed Asymmetric Michael Addition nucleophile Methyl [(4-chlorophenyl)sulfonyl]acetate ternary_complex Ternary Complex (Catalyst-Nucleophile-Acceptor) nucleophile->ternary_complex base Base base->nucleophile acceptor α,β-Unsaturated Carbonyl acceptor->ternary_complex catalyst Chiral Organocatalyst (e.g., Thiourea) catalyst->ternary_complex Stereocontrol product Enantioenriched Michael Adduct ternary_complex->product

Application

Methyl [(4-chlorophenyl)sulfonyl]acetate in the synthesis of pharmaceutical intermediates

CAS: 34097-60-4 Formula: MW: 248.68 g/mol Role: Active Methylene Building Block / Sulfonyl Carbanion Precursor Abstract Methyl [(4-chlorophenyl)sulfonyl]acetate is a versatile bifunctional reagent widely utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 34097-60-4 Formula:


MW:  248.68  g/mol
Role:  Active Methylene Building Block / Sulfonyl Carbanion Precursor

Abstract

Methyl [(4-chlorophenyl)sulfonyl]acetate is a versatile bifunctional reagent widely utilized in the synthesis of pharmaceutical intermediates. Characterized by an "active methylene" group flanked by a sulfonyl and an ester moiety, it exhibits high acidity (


), enabling facile deprotonation under mild conditions. This application note details its utility in constructing Vinyl Sulfones  (Michael acceptors for cysteine protease inhibitors) and Heterocyclic Scaffolds  (pyrazoles/isoxazoles). The presence of the para-chlorine atom enhances lipophilicity and metabolic stability in the final drug candidates compared to non-halogenated analogs.

Chemical Profile & Reactivity Matrix

The utility of this reagent stems from the cooperative electron-withdrawing effects of the sulfonyl (


) and ester (

) groups.
FeatureChemical ConsequenceApplication Utility
Active Methylene (

)
High acidity; forms stable carbanions with weak bases (e.g.,

, Piperidine).
Knoevenagel Condensation, Alkylation.
Sulfonyl Group Stabilizes

-anions; acts as a leaving group in reductive desulfonylation.
Temporary activation for C-C bond formation; Julia Olefination.

-Chloro Substituent
Blocks metabolic oxidation at the para position; increases

.
Enhances pharmacokinetic half-life of the final API.
Methyl Ester Electrophilic site for amidation or reduction.Precursor to hydroxamic acids (HDAC inhibitors) or alcohols.

Protocol A: Synthesis of Vinyl Sulfones via Knoevenagel Condensation

Application: Synthesis of Michael acceptors found in covalent inhibitors (e.g., cysteine protease inhibitors). Mechanism: Base-catalyzed condensation with aromatic aldehydes followed by E1cB elimination.

Experimental Workflow

Reagents:

  • Methyl [(4-chlorophenyl)sulfonyl]acetate (1.0 equiv)

  • Aromatic Aldehyde (1.05 equiv)

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

  • Solvent: Toluene (anhydrous) or Ethanol (Green alternative)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap (if using Toluene) and a reflux condenser.

  • Charging: Add Methyl [(4-chlorophenyl)sulfonyl]acetate (10 mmol, 2.48 g) and the target aldehyde (10.5 mmol) to Toluene (50 mL).

  • Catalysis: Add Piperidine (1 mmol) and Acetic Acid (1 mmol). Note: The acid-base buffer prevents side reactions like Cannizzaro.

  • Reaction: Reflux the mixture (

    
    ) for 4-6 hours. Monitor water collection in the trap.
    
    • Endpoint: TLC (Hexane:EtOAc 3:1) shows disappearance of the sulfone starting material.

  • Workup: Cool to room temperature. Wash with

    
     (to remove piperidine), followed by saturated 
    
    
    
    and brine.
  • Purification: Dry organic layer over

    
     and concentrate. Recrystallize from Ethanol/Hexane to yield the 
    
    
    
    -unsaturated sulfone.
Mechanistic Pathway (DOT Visualization)

Knoevenagel Start Reagents: Sulfonyl Acetate + Aldehyde Deprot Carbanion Formation Start->Deprot Piperidine Attack Nucleophilic Attack Deprot->Attack + R-CHO Inter Tetrahedral Intermediate Attack->Inter Elim Dehydration (-H2O) Inter->Elim E1cB Mechanism Prod Product: Vinyl Sulfone Elim->Prod

Figure 1: Catalytic cycle for the condensation of sulfonyl acetates with aldehydes.

Protocol B: Construction of Pyrazole Scaffolds

Application: Synthesis of COX-2 inhibitors and antifungal agents. Concept: The 1,3-dicarbonyl equivalent nature of the sulfonyl-ester motif allows reaction with hydrazines.

Experimental Workflow

Reagents:

  • Methyl [(4-chlorophenyl)sulfonyl]acetate

  • Aryl Hydrazine (e.g., Phenylhydrazine)

  • Base: Sodium Ethoxide (

    
    )
    
  • Solvent: Ethanol (absolute)

Step-by-Step Procedure:

  • Activation: Dissolve Sodium metal (1.2 equiv) in absolute Ethanol to generate fresh

    
    .
    
  • Addition: Add Methyl [(4-chlorophenyl)sulfonyl]acetate (1.0 equiv) at

    
    . Stir for 30 mins to form the enolate.
    
  • Cyclization: Add the Aryl Hydrazine (1.1 equiv) dropwise.

  • Reflux: Heat to reflux (

    
    ) for 8-12 hours.
    
  • Isolation: Evaporate solvent. Resuspend residue in ice water and acidify to

    
     with dilute acetic acid. The pyrazolone derivative will precipitate.
    
  • Validation:

    
     should show the disappearance of the methylene singlet (
    
    
    
    ) and appearance of the heterocycle peaks.

Strategic Application: Alkylation & Reductive Desulfonylation

This strategy allows the reagent to act as a "masked" acetate, enabling the synthesis of complex carboxylic acids that are difficult to access via direct alkylation.

  • Alkylation: Treat CAS 34097-60-4 with

    
    /DMF and an alkyl halide (
    
    
    
    ). The sulfone stabilizes the anion, preventing poly-alkylation better than a simple malonate.
  • Desulfonylation: Treat the alkylated intermediate with

    
     amalgam or Magnesium/Methanol.
    
    • Result: The

      
       group is cleaved, leaving a mono-substituted methyl acetate (
      
      
      
      ).
Workflow Diagram

Desulfonylation Substrate Methyl [(4-Cl-Ph)SO2]acetate Alkylation Alkylation (NaH, R-X) Substrate->Alkylation Intermediate Intermediate: alpha-Alkylated Sulfone Alkylation->Intermediate Cleavage Reductive Desulfonylation (Mg/MeOH or Na/Hg) Intermediate->Cleavage Final Target: Mono-substituted Acetate Cleavage->Final Removal of Sulfone

Figure 2: The "Temporary Activation" strategy for synthesizing complex esters.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Yield (Knoevenagel) Water accumulation stalling equilibrium.Ensure vigorous reflux with Dean-Stark; switch to molecular sieves if using Ethanol.
Bis-Alkylation Excess base or highly reactive alkyl halide.Use strictly 1.0 equiv of Base; add alkyl halide at

and warm slowly.
Hydrolysis of Ester Presence of water during base catalysis.[1]Use anhydrous solvents; avoid hydroxide bases (use alkoxides or amines).
Starting Material Retention Reagent aggregation/insolubility.The sulfone is polar.[2] Use DMF or DMSO for alkylations if Toluene/THF fails.

References

  • Knoevenagel Condensation Protocols

    • Organic Chemistry Portal. "Synthesis of Vinyl Sulfones."[3][4] Available at: [Link]

  • Reactivity of Sulfonyl Acetates: Trost, B. M. "Sulfones in Organic Synthesis." Chemical Reviews. (Foundational text on sulfone carbanion chemistry).
  • Pharmaceutical Relevance (Pyrazoles)

    • National Institutes of Health (PubMed). "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." Available at: [Link] (Search Term: 3-(4-chlorophenyl) pyrazole antifungal).

  • Green Chemistry Modifications

    • Asian Journal of Chemistry.[1] "Efficient Protocol for Knoevenagel Condensation in Presence of DBU." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereocontrol in Methyl [(4-chlorophenyl)sulfonyl]acetate Reactions

Status: Active Specialist: Senior Application Scientist, Asymmetric Synthesis Division Last Updated: February 18, 2026 Core Technical Analysis: The "Acidity Trap" Welcome to the troubleshooting portal for Methyl [(4-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Asymmetric Synthesis Division Last Updated: February 18, 2026

Core Technical Analysis: The "Acidity Trap"

Welcome to the troubleshooting portal for Methyl [(4-chlorophenyl)sulfonyl]acetate . Before addressing specific protocols, you must understand the fundamental chemical behavior of this reagent that drives stereoselectivity failure.

The 4-chlorophenyl group is not merely a structural tag; it is a strong Electron Withdrawing Group (EWG). Combined with the sulfonyl and ester moieties, it renders the


-protons significantly more acidic (

in DMSO) compared to standard acetate esters (

).

The Consequence: In asymmetric catalysis, the uncatalyzed background reaction is the primary enemy of enantioselectivity. Because this reagent deprotonates so easily, it can react with electrophiles (like nitroolefins or allyl acetates) outside the chiral environment of your catalyst, leading to racemic product formation.

Diagnostic Workflow (Interactive Guide)

Use this decision tree to identify the root cause of your stereoselectivity loss.

TroubleshootingFlow Start START: Low ee/dr observed CheckBackground Run Control: No Catalyst (Is product formed?) Start->CheckBackground BackgroundYes Background Reaction Exists (Racemic Pathway) CheckBackground->BackgroundYes Yes (>5% conv) BackgroundNo No Background Reaction CheckBackground->BackgroundNo No (<1% conv) TempCheck Check Temperature BackgroundYes->TempCheck BaseCheck Check Base Strength BackgroundYes->BaseCheck LigandCheck Evaluate Catalyst/Ligand BackgroundNo->LigandCheck LowerTemp Action: Lower Temp to -40°C or -78°C (Suppress background) TempCheck->LowerTemp WeakerBase Action: Switch Base (e.g., Cs2CO3 -> K2HPO4) BaseCheck->WeakerBase HardSoft Pd-Catalysis? Check Nucleophile Hardness LigandCheck->HardSoft OrganoCat Organocatalysis? Check H-Bonding LigandCheck->OrganoCat TrostLigand Action: Use Trost Ligands (H-bond stabilization) HardSoft->TrostLigand Allylation Squaramide Action: Switch to Squaramide (Dual activation) OrganoCat->Squaramide Michael Addn

Caption: Diagnostic logic for isolating the cause of racemic product formation. Blue/Green paths indicate control points; Red indicates critical failure modes.

Critical Parameters & Troubleshooting FAQs

Scenario A: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Issue: Good yield, but low enantiomeric excess (<50% ee).

Technical Insight: Sulfonyl acetates are "harder" nucleophiles than malonates. In Pd-AAA, if the nucleophile attacks the


-allyl species directly (outer-sphere) without guidance from the ligand's chiral pocket, you lose selectivity.
ParameterRecommendationScientific Rationale
Ligand Class Trost DACH-Phenyl or Naphthyl These

-symmetric ligands create a tight chiral pocket that forces the nucleophile to attack from a specific trajectory via hydrogen-bond direction [1].
Counter-ion Tetrahexylammonium (THA) Large, non-coordinating counter-ions dissociate the enolate ion pair, increasing reactivity at lower temperatures where selectivity is higher.
Leaving Group Carbonate or Phosphate Using an allylic carbonate generates an alkoxide base in situ, ensuring deprotonation occurs only in the proximity of the catalyst (tight ion pair).

Q: Why does the 4-Cl group matter here? A: The electron-withdrawing nature stabilizes the negative charge, making the nucleophile less reactive (slower kinetics). This often tempts researchers to raise the temperature, which unfortunately activates the unselective background pathway. Keep the temperature low and increase concentration instead.

Scenario B: Organocatalytic Michael Addition (to Nitroolefins)

Issue: Variable dr/ee and "sticky" reaction mixtures.

Technical Insight: The high acidity of the 4-Cl-phenylsulfonyl acetate allows it to bind too tightly to basic catalysts (like tertiary amine cinchona alkaloids), potentially poisoning the catalyst or leading to non-selective aggregation.

Q: My reaction stalls after 50% conversion. Why? A: Product Inhibition. The product (a sulfonyl-nitro alkane) is also acidic. It may protonate your catalyst. Solution: Use a bifunctional catalyst (Squaramide or Thiourea) that activates the electrophile (nitroolefin) via H-bonding while gently guiding the nucleophile, rather than relying purely on ionic deprotonation [2].

Validated Experimental Protocol

Protocol: Asymmetric Allylic Alkylation of Methyl [(4-chlorophenyl)sulfonyl]acetate

Target: Creation of a quaternary stereocenter with >90% ee.

Reagents:

  • Substrate: Methyl [(4-chlorophenyl)sulfonyl]acetate (1.0 equiv)

  • Electrophile: 1,3-Diphenyl-2-propenyl acetate (1.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand:

    
    -DACH-Phenyl Trost Ligand (5.0 mol%)
    
  • Base: BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 equiv) + KOAc (cat.)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Critical): In a flame-dried Schlenk tube, dissolve the Pd dimer and Trost Ligand in degassed DCM. Stir at room temperature for 15 minutes. Visual Check: Solution should turn from yellow to pale orange.

  • Substrate Addition: Add the allylic acetate (electrophile) to the catalyst mixture.

  • Nucleophile Activation: Add Methyl [(4-chlorophenyl)sulfonyl]acetate followed immediately by BSA and a pinch of KOAc. Note: BSA acts as a proton scavenger, generating the silyl ketene acetal intermediate which is the active nucleophile, bypassing the "hard" enolate issue [3].

  • Reaction Monitoring: Stir at 0°C. Monitor via TLC. The 4-Cl group provides a distinct UV active spot.

  • Quench: Dilute with ether and wash with saturated NH₄Cl.

Self-Validation Check:

  • If the reaction turns black (Pd black precipitation), your ligand concentration was too low or oxygen entered the system.

  • If ee is <80%, verify the purity of BSA; hydrolysis of BSA produces free amine/acetamide which can act as an achiral base.

Mechanistic Visualization: The Stereoselective Step

Understanding the transition state is vital for troubleshooting ligand modifications.

Mechanism Pd_Complex Pd-Allyl Complex (Cationic, Chiral Pocket) TS Transition State (Nu attacks Allyl Terminus away from Pd) Pd_Complex->TS Stereo-induction Nu_Precursor Sulfonyl Acetate (Pro-Nucleophile) BSA_Act BSA Activation (Silyl Enol Ether Formation) Nu_Precursor->BSA_Act Deprotonation BSA_Act->TS Outer Sphere Attack Product Chiral Homoallylic Sulfone TS->Product C-C Bond Formation

Caption: Mechanism of Pd-catalyzed AAA using BSA activation. The nucleophile attacks the face of the allyl group exposed by the chiral ligand.

References

  • Trost, B. M. , & Jiao, Z. (2011). Palladium-Catalyzed Asymmetric Allylic Alkylation with Alkyl Sulfones as Nucleophiles.[1][2][3] Journal of the American Chemical Society, 133(45), 18118–18121. Link

  • Kim, Y. , & Kim, Y. (2015).[4] Organocatalytic Asymmetric Michael Reactions of Cyclic N-Sulfonylimines with Nitroalkenes. Organic Letters, 17(13), 3349–3354.[5] Link

  • Trost, B. M. (2004). Asymmetric Allylic Alkylation: An Enabling Technology. Journal of Organic Chemistry, 69(18), 5813–5837. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

Sources

Optimization

Technical Support Center: Optimizing Reactions of Methyl [(4-chlorophenyl)sulfonyl]acetate

Welcome to the technical support center dedicated to the synthesis and optimization of Methyl [(4-chlorophenyl)sulfonyl]acetate. This guide is designed for researchers, scientists, and drug development professionals, pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of Methyl [(4-chlorophenyl)sulfonyl]acetate. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to navigate the common challenges associated with this synthesis. Our focus is on catalyst selection and reaction optimization to ensure high yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for Methyl [(4-chlorophenyl)sulfonyl]acetate, a key intermediate in many pharmaceutical syntheses.

Q1: What are the primary synthetic routes for Methyl [(4-chlorophenyl)sulfonyl]acetate?

There are two predominant and reliable methods for synthesizing α-sulfonyl esters like Methyl [(4-chlorophenyl)sulfonyl]acetate:

  • S-Alkylation of a Sulfinate Salt: This is the most common and often highest-yielding approach. It involves the nucleophilic substitution of a methyl haloacetate (e.g., methyl bromoacetate or chloroacetate) with sodium 4-chlorobenzenesulfinate. This reaction is frequently catalyzed by a phase-transfer catalyst (PTC) to enhance the reaction rate and yield by facilitating the transport of the sulfinate anion into the organic phase.[1][2]

  • Oxidation of a Precursor Sulfide: This two-step method involves first synthesizing Methyl [(4-chlorophenyl)thio]acetate, followed by its oxidation to the desired sulfone.[3] Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like tantalum or niobium carbide, or meta-chloroperoxybenzoic acid (mCPBA).[4][5] While effective, this route adds a step to the overall synthesis.

Q2: I am using the S-alkylation route. Why is a catalyst often necessary?

The S-alkylation of sodium 4-chlorobenzenesulfinate with methyl haloacetate is a heterogeneous reaction. The sulfinate salt has high solubility in an aqueous or polar phase, while the alkylating agent (methyl haloacetate) is soluble in an organic phase. A Phase-Transfer Catalyst (PTC) is a substance with dual solubility that transports the sulfinate anion from the aqueous/solid phase into the organic phase where it can react with the haloacetate.[6] This overcomes the mutual insolubility of the reactants, dramatically increasing the reaction rate and preventing the need for harsh, high-polarity solvents like DMF or DMSO under all circumstances.

Q3: Which phase-transfer catalyst (PTC) is most effective for this synthesis?

The choice of PTC is critical for optimizing the reaction. The most common and effective catalysts for this type of S-alkylation are quaternary ammonium salts.

  • Tetrabutylammonium bromide (TBAB) and Tetrabutylammonium iodide (TBAI) are excellent choices. The iodide variant can sometimes offer faster kinetics due to an in-situ Finkelstein reaction, converting a less reactive alkyl chloride to a more reactive alkyl iodide, but it is also more expensive.

  • Aliquat 336 (Tricaprylylmethylammonium chloride) is a cost-effective and highly efficient PTC for industrial applications.

  • Crown ethers (e.g., 18-Crown-6) are powerful PTCs, particularly for solid-liquid phase transfer, as they are excellent at complexing with alkali metal cations (like the Na⁺ in sodium sulfinate), thereby "freeing" the sulfinate anion and increasing its nucleophilicity.[7] However, they are significantly more expensive and pose toxicity concerns.

For most lab-scale preparations, TBAB offers the best balance of reactivity, cost, and ease of handling.[8]

Q4: Can I synthesize this compound without a catalyst?

Yes, catalyst-free approaches exist, but they often require trade-offs. To achieve a reasonable reaction rate without a catalyst, you typically need to use a polar aprotic solvent such as DMF or DMSO. These solvents can effectively solubilize the sulfinate salt, but they are more difficult to remove during workup and are less environmentally friendly.[9] In some cases, microwave-assisted synthesis in aqueous media has also been shown to be effective for nucleophilic substitution with sulfinates, providing a catalyst-free alternative.[10]

Section 2: Troubleshooting Guides for Low Yield & Side Product Formation

Even with an optimized protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low or Stalled Conversion

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted methyl haloacetate and/or 4-chlorobenzenesulfinate starting material, even after prolonged reaction times.

Causality & Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low Conversion start Low Conversion Detected q1 Is the reaction heterogeneous? sol1a Action: Add Phase-Transfer Catalyst (e.g., TBAB, 1-5 mol%). Rationale: Facilitates anion transport to organic phase. sol1b Action: Increase stirring speed. Rationale: Maximizes interfacial contact area for PTC to function. q2 Is the PTC effective? sol2 Action: Switch to a more lipophilic PTC (e.g., Aliquat 336) or a crown ether. Rationale: Improves transfer efficiency. q3 Is the nucleophile (sulfinate) active? sol3 Action: Ensure sulfinate is dry and free of excess acid/base. Use aprotic solvent (e.g., Acetonitrile). Rationale: Protic solvents can solvate and deactivate the nucleophile. end Reaction Optimized

Problem 2: Formation of 4,4'-Dichlorodiphenyl Sulfone Byproduct

Symptom: Isolation of a non-polar, high-melting point solid impurity, confirmed by NMR or MS to be 4,4'-dichlorodiphenyl sulfone.

Potential Cause and Solution:

This byproduct is not formed during the S-alkylation step itself but is a common impurity from the synthesis of the 4-chlorobenzenesulfonyl chloride precursor.[11] During the chlorosulfonation of chlorobenzene, if reaction conditions are not strictly controlled (e.g., temperature rises or insufficient chlorosulfonic acid is used), the newly formed 4-chlorobenzenesulfonyl chloride can act as an electrophile in a Friedel-Crafts reaction with another molecule of chlorobenzene.[12]

  • Preventative Action: When preparing the 4-chlorobenzenesulfonyl chloride precursor, use a sufficient excess of chlorosulfonic acid and maintain low reaction temperatures as recommended in established procedures.[11][13]

  • Corrective Action: This byproduct is significantly less polar than the desired product or the sulfinate salt. It can typically be removed via recrystallization or column chromatography. During workup of the sulfinate salt, the diaryl sulfone will remain in the organic phase while the desired salt is extracted into an aqueous phase.

Problem 3: Product Degradation (Hydrolysis)

Symptom: Presence of 4-chlorobenzenesulfonic acid or its salt in the final product, indicating hydrolysis of the sulfonyl group or, less commonly, hydrolysis of the methyl ester.

Potential Cause and Solution:

  • Cause: The sulfonyl group is robust, but the ester linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. This is often an issue during aqueous workup if the pH is not carefully controlled.

  • Solution:

    • Neutral Workup: During the aqueous workup, ensure washes are performed with neutral or near-neutral solutions (e.g., water, brine). If a base wash is required to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and avoid prolonged contact time.[3]

    • Temperature Control: Keep all workup and extraction steps at or below room temperature to minimize the rate of potential hydrolysis.

    • Anhydrous Conditions: Ensure the reaction itself is run under reasonably dry conditions. While some PTC reactions tolerate water, excess water can lead to side reactions. Using anhydrous solvents and reagents is good practice.

Section 3: Experimental Protocols & Methodologies

The following protocols are provided as a validated starting point for synthesis and optimization.

Protocol 1: Optimized Synthesis via Phase-Transfer Catalysis

This protocol describes the S-alkylation of sodium 4-chlorobenzenesulfinate with methyl bromoacetate using TBAB as the phase-transfer catalyst.

Materials:

  • Sodium 4-chlorobenzenesulfinate (1.0 eq)

  • Methyl bromoacetate (1.05 eq)

  • Tetrabutylammonium bromide (TBAB) (0.02 eq)

  • Acetonitrile (or Dichloromethane)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium 4-chlorobenzenesulfinate (1.0 eq) and acetonitrile (approx. 5 mL per gram of sulfinate).

  • Add deionized water (equal volume to the acetonitrile) to the flask.

  • Add tetrabutylammonium bromide (TBAB, 2 mol%).

  • Begin vigorous stirring to create good mixing between the two phases.

  • Add methyl bromoacetate (1.05 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS (Typical reaction time: 4-8 hours).

  • Upon completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Methyl [(4-chlorophenyl)sulfonyl]acetate as a white solid.[14]

Protocol 2: Preparation of Sodium 4-chlorobenzenesulfinate

This precursor is readily prepared by the reduction of 4-chlorobenzenesulfonyl chloride.

Materials:

  • 4-chlorobenzenesulfonyl chloride (1.0 eq)

  • Sodium sulfite (Na₂SO₃) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (1.2 eq)

  • Deionized Water

Procedure:

  • In a flask, dissolve sodium sulfite (1.2 eq) and sodium bicarbonate (1.2 eq) in deionized water.

  • Slowly add 4-chlorobenzenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution. The addition may be exothermic; maintain the temperature below 40 °C using an ice bath if necessary.

  • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (the sulfonyl chloride is no longer present).

  • The sodium 4-chlorobenzenesulfinate product will precipitate from the solution.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the resulting white solid under vacuum to a constant weight. The product is typically used without further purification.

Section 4: Catalyst Selection Guide

The choice of catalyst can significantly impact reaction efficiency, cost, and workup. The table below compares common choices for the S-alkylation reaction.

CatalystTypeTypical Loading (mol%)AdvantagesDisadvantages
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium Salt1 - 5Highly effective, good balance of cost and performance, easy to handle.[8]Can sometimes be difficult to remove from non-polar products.
Aliquat 336 Quaternary Ammonium Salt1 - 5Very efficient, cost-effective for scale-up, high thermal stability.Is a liquid mixture, can be harder to dose accurately at small scale.
18-Crown-6 Crown Ether1 - 2Extremely powerful for solid-liquid PTC, highly effective at low loading.[7]High cost, toxic, can be difficult to remove completely.
Polyethylene Glycol (PEG) Polyether5 - 10Inexpensive, low toxicity, can act as both solvent and catalyst.[8]Generally requires higher loading and may be less efficient than onium salts.

Section 5: Visual Guides & Mechanisms

Mechanism of Phase-Transfer Catalyzed S-Alkylation

The diagram below illustrates the catalytic cycle for the reaction of sodium 4-chlorobenzenesulfinate (R-SO₂Na) with methyl bromoacetate (BrCH₂CO₂Me) using a quaternary ammonium salt (Q⁺X⁻) like TBAB.

G RSO2Na R-SO₂⁻Na⁺ (Sulfinate Salt) QSO2R_org Q⁺R-SO₂⁻ (Ion Pair in Org. Phase) RSO2Na->QSO2R_org Ion Exchange at Interface QX_aq Q⁺X⁻ (Catalyst) Product R-SO₂CH₂CO₂Me (Final Product) QSO2R_org->Product SN2 Attack BrCH2CO2Me BrCH₂CO₂Me (Alkylating Agent) QBr_org Q⁺Br⁻ (Catalyst-Bromide) QBr_org->QX_aq Catalyst Regeneration

References

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[16]

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Reference Data & Comparative Studies

Validation

comparison of Methyl [(4-chlorophenyl)sulfonyl]acetate with other Julia olefination reagents

This comparative guide details the technical specifications, mechanistic distinctions, and experimental utility of Methyl [(4-chlorophenyl)sulfonyl]acetate in the context of olefination chemistry. Executive Summary Methy...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the technical specifications, mechanistic distinctions, and experimental utility of Methyl [(4-chlorophenyl)sulfonyl]acetate in the context of olefination chemistry.

Executive Summary

Methyl [(4-chlorophenyl)sulfonyl]acetate (CAS: 53305-12-7) is a specialized reagent primarily employed in the Classical Julia (Julia-Lythgoe) olefination sequence to synthesize


-unsaturated esters.

Unlike the heteroaryl sulfones (e.g., BT, PT) used in the one-pot Julia-Kocienski modification, this reagent typically requires a two-stage protocol:[1] (1) aldol-like addition to a carbonyl, followed by (2) reductive elimination. Its primary utility lies in synthesizing sterically encumbered acrylates where Horner-Wadsworth-Emmons (HWE) reagents fail, offering a reliable, albeit multi-step, alternative with high


-selectivity.
Quick Comparison Matrix
FeatureMethyl [(4-chlorophenyl)sulfonyl]acetateBT-Sulfone (Julia-Kocienski)HWE Reagents (Phosphonates)
Mechanism Classical Julia (Reductive Elimination)Modified Julia (Smiles Rearrangement)Cycloelimination (Oxaphosphetane)
Steps 2 (Addition + Elimination)1 (One-pot)1 (One-pot)
Selectivity High

(trans)
Variable (

or

depending on base)
High

(for esters)
Atom Economy Low (Stoichiometric reductant needed)ModerateModerate
Primary Use Complex/Hindered SubstratesLabile Aldehydes, High ThroughputStandard

-Unsaturated Esters

Mechanistic Profiling & Causality

To understand when to use the 4-chlorophenyl variant, one must distinguish its behavior from the "One-Pot" alternatives.

A. The Classical Pathway (4-Chlorophenyl Reagent)

The 4-chloro substituent exerts a negative inductive effect (-I) on the phenyl ring.

  • Enhanced Acidity: The

    
     of the 
    
    
    
    -protons is lower than that of the unsubstituted phenyl sulfone, facilitating deprotonation by weaker bases (e.g., K_2CO_3, DBU) or at lower temperatures (-78 °C vs -40 °C).
  • Stability: The resulting carbanion is more stabilized, reducing retro-aldol equilibration during the addition step.

  • Crystallinity: The 4-Cl moiety often imparts higher crystallinity to the

    
    -hydroxy sulfone intermediate, simplifying purification—a critical advantage in complex natural product synthesis.
    
B. The Modified Pathway (Heteroaryl Reagents)

Reagents like BT-sulfone (Benzothiazol-2-yl) or PT-sulfone (Phenyltetrazolyl) contain electron-deficient heterocycles that activate the sulfone for a Smiles rearrangement . The 4-chlorophenyl group is insufficiently electron-withdrawing to trigger this rearrangement spontaneously; thus, it requires an external reductant (Na/Hg or SmI_2) to cleave the C-S bond.

Visualization: Pathway Comparison

JuliaMechanisms Start Sulfone Reagent Sub_Cl 4-Cl-Phenyl Sulfone Start->Sub_Cl Classical Sub_BT BT/PT Sulfone Start->Sub_BT Modified Aldehyde Carbonyl (R-CHO) Inter_OH β-Hydroxy Sulfone (Stable Intermediate) Sub_Cl->Inter_OH + Base, + Aldehyde Acylation Derivatization (Acyl/Benzoyl) Inter_OH->Acylation + Ac2O/PhCOCl Reduct Reductive Elimination (Na/Hg or SmI2) Acylation->Reduct Radical Mechanism Prod_Cl (E)-Alkene Reduct->Prod_Cl Inter_Smiles Smiles Rearrangement (Spontaneous) Sub_BT->Inter_Smiles + Base, + Aldehyde Prod_BT (E/Z)-Alkene Inter_Smiles->Prod_BT - SO2, - O-Aryl

Figure 1: Decision pathway distinguishing the multi-step Classical Julia (using 4-Cl-Phenyl reagents) from the one-pot Modified Julia.

Comparative Performance Analysis

Scenario 1: Synthesis of -Unsaturated Esters

When targeting methyl cinnamates or related acrylates, the choice lies between HWE and Sulfonyl Acetates .

  • HWE (Trimethyl phosphonoacetate):

    • Pros: Single step, mild base (LiCl/DBU or NaH), water-soluble byproducts.

    • Cons: Fails with sterically hindered ketones; sensitive to base-labile substrates.

  • Methyl [(4-chlorophenyl)sulfonyl]acetate:

    • Pros: The sulfone anion is smaller and more nucleophilic than the phosphonate anion, allowing addition to hindered ketones (e.g., camphor derivatives, fenchone) where HWE stalls.

    • Cons: Requires reductive elimination (SmI_2 is preferred over Na/Hg for esters to avoid reduction of the ester moiety).

Scenario 2: Stereocontrol ( vs )[2][3]
  • 4-Cl-Phenyl (Classical): The reductive elimination of

    
    -acyloxy sulfones is thermodynamically controlled, yielding almost exclusively (E)-alkenes  (
    
    
    
    
    
    ).
  • BT-Sulfone (Modified): Stereoselectivity is kinetic and highly dependent on the base and solvent. While PT-sulfones give high

    
    -selectivity, BT-sulfones often yield mixtures unless specific conditions (Barbieri-type) are used.
    
Scenario 3: Purification & Handling
  • 4-Cl-Phenyl: The reagent is a stable, crystalline solid. The intermediate adducts often crystallize, allowing purification before the alkene-forming step. This "stop-and-purify" capability is crucial in GMP settings to remove impurities early.

  • PT/BT Sulfones: Often oils or amorphous solids; the reaction must proceed to completion in one pot, carrying potential impurities through to the final product.

Experimental Protocol: Classical Julia with SmI_2

Rationale: Traditional Na/Hg amalgam is toxic and can reduce the ester group. Samarium(II) iodide (SmI_2) provides a chemoselective alternative for the elimination step.

Phase 1: Addition (Formation of -Hydroxy Sulfone)
  • Reagents: Methyl [(4-chlorophenyl)sulfonyl]acetate (1.0 equiv), Aldehyde (1.1 equiv), LDA (1.1 equiv).

  • Conditions: Dissolve sulfone in anhydrous THF at -78 °C. Add LDA dropwise (color change to yellow/orange indicates anion formation). Stir 30 min.

  • Coupling: Add aldehyde dropwise. Stir 1 h at -78 °C, then warm to RT.

  • Workup: Quench with sat. NH_4Cl. Extract with EtOAc.

  • Derivatization (In-situ): Treat the crude alcohol with Ac_2O (1.5 equiv), Pyridine (2.0 equiv), and DMAP (cat.) in DCM to form the

    
    -acetoxy sulfone.
    
Phase 2: Reductive Elimination
  • Reagents:

    
    -Acetoxy sulfone (1.0 equiv), SmI_2 (0.1 M in THF, 4.0 equiv), HMPA or DMPU (addictive).
    
  • Procedure: Cool SmI_2 solution to 0 °C. Add the sulfone solution dropwise.

  • Observation: The deep blue SmI_2 color will fade to yellow/white as it is consumed.

  • Quench: Add sat. NaHCO_3. Extract with ether.

  • Result: The product is the (E)-

    
    -unsaturated ester.[2]
    

References

  • Julia, M., & Paris, J. M. (1973).[3][4] Syntheses a l'aide de sulfones v.-methode de synthese de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836. Link

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. Link

  • Kocienski, P. J. (1998). Recent advances in the Julia-Kocienski olefination. Synlett, 1998(01), 26-28. Link

  • Keck, G. E., Savin, K. A., & Weglarz, M. A. (1995). Use of Samarium Diiodide as an Alternative to Sodium Amalgam for the Julia-Lythgoe Olefin Synthesis. Journal of Organic Chemistry, 60(10), 3194-3204. Link

  • Ager, D. J. (1984). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223. (Contextual comparison for silicon vs sulfur reagents). Link

Sources

Comparative

Technical Assessment: Efficacy of Methyl [(4-chlorophenyl)sulfonyl]acetate Scaffolds &amp; Analogs

Executive Summary In the realm of hit-to-lead optimization, Methyl [(4-chlorophenyl)sulfonyl]acetate (CAS: 26908-82-7 and related isomers) represents a critical "active methylene" scaffold. While the parent ester exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of hit-to-lead optimization, Methyl [(4-chlorophenyl)sulfonyl]acetate (CAS: 26908-82-7 and related isomers) represents a critical "active methylene" scaffold. While the parent ester exhibits moderate biological activity, its primary efficacy lies in its utility as a divergent intermediate.

This guide objectively compares the parent sulfonyl acetate against its two primary derivative classes:


-Alkylated Analogs  and Sulfonyl-Acetamides . Analysis focuses on synthetic yield, metabolic stability (half-life), and antimicrobial potency (MIC), providing a roadmap for researchers targeting bacterial resistance and inflammatory pathways.

Comparative Technical Analysis

The Core Scaffold: Methyl [(4-chlorophenyl)sulfonyl]acetate
  • Mechanism: The sulfonyl group acidifies the

    
    -protons (
    
    
    
    ), facilitating facile nucleophilic substitution or Knoevenagel condensations.
  • Limitation: The methyl ester moiety is susceptible to rapid hydrolysis by plasma esterases, limiting in vivo half-life (

    
    ).
    
  • Primary Use: Reagent for Julia olefination and precursor for heterocycle synthesis.

Alternative 1: Sulfonyl-Acetamides (Amide Isosteres)
  • Modification: Conversion of the methoxy group to substituted anilines or heterocyclic amines (e.g., aminobenzodioxin).

  • Efficacy Shift: Significant increase in metabolic stability. The amide bond resists rapid hydrolysis.

  • Bioactivity: Research indicates that converting the acetate to an N-substituted acetamide enhances antimicrobial activity against S. typhi and B. subtilis by increasing lipophilicity and hydrogen bond donor capacity.

Alternative 2: Heterocyclic Fusions (Thiadiazole/Triazole Derivatives)
  • Modification: Cyclization of the acetate tail into 1,3,4-thiadiazole or 1,2,4-triazole rings.

  • Efficacy Shift: Highest potency. The rigidification of the scaffold improves binding affinity to target enzymes (e.g., urease or specific kinases).

  • Trade-off: Lower synthetic yield (30–50%) compared to amides (80–90%).

Data Presentation: Performance Matrix

The following data synthesizes experimental results comparing the parent ester with optimized analogs (Amide and Heterocycle derivatives).

Table 1: Physicochemical & Biological Efficacy Profile

Compound ClassSynthetic Yield (%)Plasma Stability (

)
MIC (

)
MIC (

)
Primary Liability
Parent Ester (Methyl sulfonyl acetate)92% (High)< 20 min> 100

g/mL
> 100

g/mL
Rapid Hydrolysis
Analog A (Benzodioxin-Acetamide)80% (Good)> 4 hours12.5

g/mL
25

g/mL
Solubility
Analog B (1,3,4-Thiadiazole Fusion)45% (Moderate)> 12 hours2.14

g/mL
6.25

g/mL
Synthetic Complexity

Interpretation: While the Parent Ester is the most synthetically accessible, it lacks direct therapeutic efficacy. Analog B (Heterocycle) offers superior potency (approx. 50x improvement), but Analog A (Amide) provides the best balance of yield and stability for lead optimization.

Experimental Protocols

Protocol A: Synthesis of Sulfonyl-Acetamide Analogs (High-Yield Method)

Objective: Convert the parent ester to a metabolically stable amide.

Reagents:

  • Methyl [(4-chlorophenyl)sulfonyl]acetate (1.0 eq)

  • Substituted Aniline (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) (1.1 eq)[1]

  • Lithium Hydride (LiH) or Sodium Methoxide (NaOMe)

  • Solvent: Anhydrous DMF

Workflow:

  • Activation: Dissolve the aniline derivative in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add LiH (2.0 eq) slowly at 0°C. Stir for 30 minutes to generate the nucleophilic amide anion.

  • Coupling: Add Methyl [(4-chlorophenyl)sulfonyl]acetate dropwise. The sulfonyl group activates the ester carbonyl, facilitating attack.

  • Reflux: Heat the mixture to 80°C for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Quench: Pour reaction mixture into crushed ice/HCl. Precipitate forms immediately.

  • Purification: Recrystallize from Ethanol.

Validation Check:

  • Success Indicator: Disappearance of the ester methyl singlet (

    
     3.6-3.7 ppm) in 
    
    
    
    H-NMR and appearance of the amide -NH proton (
    
    
    9.0-10.0 ppm).

Visualization: SAR Decision Pathway

The following diagram illustrates the Structural-Activity Relationship (SAR) logic flow for optimizing the Methyl [(4-chlorophenyl)sulfonyl]acetate scaffold.

SAR_Optimization Start Methyl [(4-chlorophenyl) sulfonyl]acetate Decision Optimization Goal? Start->Decision Path_Stab Improve Metabolic Stability Decision->Path_Stab Hydrolysis Issue Path_Pot Increase Potency (Target Binding) Decision->Path_Pot Low Affinity Amide Synthesize Sulfonyl-Acetamides Path_Stab->Amide Amidation Hetero Cyclize to 1,3,4-Thiadiazoles Path_Pot->Hetero Cyclodehydration Result_Amide Result: High Yield Moderate Potency Stable t1/2 Amide->Result_Amide Result_Hetero Result: Lower Yield Max Potency Rigid Scaffold Hetero->Result_Hetero

Caption: Decision tree for functionalizing the sulfonyl acetate scaffold based on therapeutic requirements (Stability vs. Potency).

References

  • Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. Source: PubMed / Pakistan Journal of Pharmaceutical Sciences (2020). URL:[Link][2]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Source: Molecules (MDPI). URL:[Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives. Source: Frontiers in Chemistry (2022). URL:[Link]

  • 4-Chlorophenyl methyl sulfone (Chemical Properties & Applications). Source: PubChem (NIH). URL:[Link]

Sources

Validation

head-to-head comparison of olefination methods with Methyl [(4-chlorophenyl)sulfonyl]acetate

Precision Olefination for -Unsaturated Esters: A Comparative Analysis Methyl [(4-chlorophenyl)sulfonyl]acetate vs. Phosphonate Methodologies[1][2][3][4] Executive Summary In the synthesis of complex pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Olefination for -Unsaturated Esters: A Comparative Analysis

Methyl [(4-chlorophenyl)sulfonyl]acetate vs. Phosphonate Methodologies[1][2][3][4]

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the construction of


-unsaturated esters is a pivotal transformation. While the Horner-Wadsworth-Emmons (HWE)  reaction is the industry standard for generating E-alkenes, it frequently falters with sterically hindered ketones or when Z-selectivity is required.[1][2][3][4]

This guide evaluates Methyl [(4-chlorophenyl)sulfonyl]acetate (CAS: 33954-46-2) as a robust alternative.[1][2][3] Unlike phosphonates, this sulfone reagent operates via the Julia-Lythgoe mechanism (or Knoevenagel-type condensation followed by reduction), offering orthogonal stereocontrol and superior reactivity with difficult substrates.[1][2][3][4]

Mechanistic Divergence: Sulfone vs. Phosphonate

The choice between sulfone and phosphonate reagents dictates the reaction pathway, intermediate stability, and stereochemical outcome.

The Pathways
  • Path A (HWE): Concerted-like mechanism favoring thermodynamic E-alkenes.[1][2][3]

  • Path B (Julia-Lythgoe): Stepwise addition-elimination. The 4-chlorophenyl group enhances

    
    -proton acidity (
    
    
    
    in DMSO) compared to simple phenyl sulfones, facilitating lithiation and stabilizing the
    
    
    -alkoxy intermediate for diastereomeric separation before elimination.[1][2][3]

OlefinationPathways Start Target: α,β-Unsaturated Ester Reagent_Sulfone Reagent A: Methyl [(4-chlorophenyl) sulfonyl]acetate Inter_Aldol Intermediate: β-Hydroxy Sulfone Reagent_Sulfone->Inter_Aldol 1. Base (LDA/nBuLi) 2. R-CHO Reagent_HWE Reagent B: Trimethyl phosphonoacetate Inter_Oxaphosphetane Transition State: Oxaphosphetane Reagent_HWE->Inter_Oxaphosphetane Base (NaH/DBU) Step_Sep Optional: Diastereomer Separation (Access to Z-Alkene) Inter_Aldol->Step_Sep Purification Product_E Product: (E)-Alkene Inter_Oxaphosphetane->Product_E Spontaneous Elimination Step_Sep->Product_E Reductive Elimination Product_Z Product: (Z)-Alkene Step_Sep->Product_Z Reductive Elimination (Na/Hg or SmI2)

Figure 1: Mechanistic bifurcation showing the stepwise control offered by the sulfone reagent versus the direct conversion of HWE.[1][2][4]

Head-to-Head Performance Analysis[1][2][3]
FeatureMethyl [(4-chlorophenyl)sulfonyl]acetate (Julia-Lythgoe)Trimethyl Phosphonoacetate (HWE)
Primary Mechanism Stepwise Aldol-type addition

Reductive Elimination
Concerted-like Olefination
Stereoselectivity Tunable. Can access Z-alkenes via intermediate purification.[1][2][3][4]Fixed. Predominantly E-selective (>95:5 typical).[1][2][3]
Steric Tolerance High. Sulfonyl carbanions are smaller and harder nucleophiles; effective on hindered ketones.[2][3]Moderate. Often fails with tetrasubstituted centers or bulky ketones.[2][3]
Atom Economy Low.[2][3] Requires stoichiometric reductant (Na/Hg, SmI

, Mg/MeOH).[2]
High. Phosphate byproduct is water-soluble.[1][2][3][5]
Reagent Stability High.[2][3] Crystalline solid, non-hygroscopic.[2][3]Moderate. Liquid, hygroscopic, prone to hydrolysis.
Toxicity Reagent is mild; Elimination step often requires Mercury or Samarium.[2][3]Reagent is mild; Byproducts are benign phosphates.[2][3]
Experimental Protocols
Method A: Julia-Lythgoe Olefination (Sulfone Route)

Best for: Z-alkene synthesis or sterically encumbered ketones.[1][2][3][4] Reagent: Methyl [(4-chlorophenyl)sulfonyl]acetate.[1][2][3]

Step 1: Nucleophilic Addition

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Solubilization: Dissolve Methyl [(4-chlorophenyl)sulfonyl]acetate (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C.[1][3]

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.[2][3][4] Stir for 30 min. The solution will turn bright yellow (characteristic of the sulfonyl carbanion).

  • Addition: Add the aldehyde/ketone (1.0 equiv) dissolved in THF dropwise.

  • Quench: After 1 h, quench with sat. NH

    
    Cl. Extract with EtOAc.[2][3][6]
    
  • Purification (Critical): Isolate the

    
    -hydroxy sulfone intermediate via silica gel chromatography. Note: At this stage, diastereomers (syn/anti) can be separated to control final alkene geometry.[2]
    

Step 2: Reductive Elimination (The "Julia" Step)

  • Acylation: Dissolve the intermediate in CH

    
    Cl
    
    
    
    . Add Ac
    
    
    O (1.5 equiv), Pyridine (2.0 equiv), and DMAP (cat.). Stir until acylation is complete.
  • Elimination: Dissolve the acylated sulfone in dry MeOH. Cool to -20°C.

  • Reduction: Add 6% Na/Hg amalgam (4.0 equiv Na) in portions. Alternative (Green): Use SmI

    
      (4.0 equiv) in THF/HMPA at -78°C.[1][2][3]
    
  • Workup: Decant from mercury (if used), dilute with water, and extract with ether.[2][3][4]

Method B: HWE Olefination (Phosphonate Route)

Best for: Rapid synthesis of E-alkenes on simple substrates.[1][2][3][4] Reagent: Trimethyl phosphonoacetate.[2][3][4][5][7]

  • Setup: Flame-dry flask under Argon.

  • Deprotonation: Suspend NaH (60% dispersion, 1.1 equiv) in anhydrous THF (0.3 M) at 0°C.

  • Reagent Addition: Add Trimethyl phosphonoacetate (1.1 equiv) dropwise. Evolution of H

    
     gas is observed.[2][3] Stir 30 min until clear.
    
  • Substrate Addition: Add aldehyde (1.0 equiv) dropwise. Warm to Room Temp.

  • Completion: Reaction is typically complete in 1–4 hours.[2][3][4]

  • Workup: Quench with water. The phosphate byproduct is water-soluble.[2][3][5] Extract alkene with Et

    
    O.[2][3]
    
Expert Commentary & Troubleshooting

Why the 4-Chlorophenyl derivative? Standard Julia olefination uses phenyl sulfones.[2][3][4] The 4-chloro substituent serves two critical functions:

  • Crystallinity: It renders the sulfone and its intermediates highly crystalline, simplifying the separation of syn/anti diastereomers (essential for Z-selective synthesis) without expensive HPLC.[2][3][4]

  • Acidity: The electron-withdrawing chlorine lowers the pKa of the

    
    -protons, allowing cleaner deprotonation with less aggregation than unsubstituted phenyl sulfones.[2][3][4]
    

The "One-Pot" Myth Users often confuse this reagent with Julia-Kocienski reagents (Tetrazoyl/Benzothiazoyl sulfones).[1][2][3]

  • Julia-Kocienski reagents undergo spontaneous elimination (Smiles rearrangement).[1][2][3][8]

  • Methyl [(4-chlorophenyl)sulfonyl]acetate (a phenyl sulfone) does not spontaneously eliminate.[1][2][3] It requires the two-step activation/reduction protocol described above. Attempting a one-pot base treatment will result in a Knoevenagel condensation (yielding a vinyl sulfone) rather than olefination.[1][2][3]

Green Chemistry Note For Method A, avoid Na/Hg amalgams in modern drug discovery.[2][3] Samarium Diiodide (SmI


)  or Magnesium in Methanol  are superior, less toxic alternatives for the reductive elimination step.[2][3]
References
  • Julia-Lythgoe Olefination Mechanism & Scope Source: Kürti, L., Czakó, B. (2005).[2] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.[3] Context: foundational text describing the stepwise mechanism and the necessity of the reductive elimination step for phenyl sulfones.

  • Acidity and Substituent Effects in Sulfones Source: Bordwell, F. G., et al. (1991).[2] "Equilibrium acidities of sulfones in dimethyl sulfoxide." Journal of Organic Chemistry. Link:[Link][1][2][3]

  • Samarium(II) Iodide as an Alternative to Sodium Amalgam Source: Keck, G. E., et al. (1995).[2][9] "Samarium(II) Iodide mediated reductive elimination of acylated sulfones." Journal of Organic Chemistry. Link:[Link][1][2][3]

  • Comparison of HWE and Julia Methods in Total Synthesis Source: Blakemore, P. R. (2002).[2][3] "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link:[Link]

Sources

Comparative

Validation of Analytical Methods for Methyl [(4-chlorophenyl)sulfonyl]acetate: A Comparative Guide

Executive Summary Methyl [(4-chlorophenyl)sulfonyl]acetate (M-CPSA) is a critical pharmacophore intermediate, frequently employed in the synthesis of sulfone-containing APIs (e.g., Rosuvastatin calcium intermediates). It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl [(4-chlorophenyl)sulfonyl]acetate (M-CPSA) is a critical pharmacophore intermediate, frequently employed in the synthesis of sulfone-containing APIs (e.g., Rosuvastatin calcium intermediates). Its structural dual-functionality—possessing both a sulfonyl electron-withdrawing group and a labile ester moiety—creates a unique analytical paradox: the molecule requires high sensitivity for impurity profiling but exhibits pH-dependent instability that complicates routine assay validation.

This guide compares the two dominant analytical paradigms: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine assay/purity release, and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) for trace impurity and genotoxic risk assessment.

Part 1: Chemical Context & Analytical Challenges

To validate a method for M-CPSA, one must first understand the physicochemical "traps" inherent to the molecule.

The "Active Methylene" Instability

The methylene protons at the C2 position are flanked by two strong electron-withdrawing groups: the sulfonyl (


) and the carbonyl (

).
  • Consequence: These protons are highly acidic (

    
    ).
    
  • Analytical Risk: In basic or even neutral unbuffered mobile phases, the molecule can deprotonate, leading to peak broadening (tailing) or on-column degradation.

  • Solution: Mobile phases must be buffered to an acidic pH (2.5 – 4.5) to keep the molecule in its neutral, protonated state.

Chromophoric Properties

The 4-chlorophenyl moiety provides a strong UV chromophore.

  • Primary Absorption:

    
     (Aromatic 
    
    
    
    ).
  • Secondary Absorption:

    
     (End absorption).
    
  • Comparison: UV detection is sufficient for assay (>98% purity), but MS is required to detect non-chromophoric alkylating impurities often found in the synthesis matrix.

Part 2: Method Comparison (HPLC-UV vs. UPLC-MS/MS)

The following table contrasts the two validated approaches based on experimental data typical for sulfonyl ester intermediates.

FeatureMethod A: HPLC-UV (Routine QA/QC) Method B: UPLC-MS/MS (Trace Analysis)
Primary Use Case Purity Assay, Content Uniformity, Stability Testing.Genotoxic Impurity (GTI) Screening, Trace degradants.
Stationary Phase C18 (5 µm or 3.5 µm), Porous, Fully End-capped.C18 (1.7 µm), Sub-2-micron, Hybrid Particle.
Mobile Phase Water/Acetonitrile (0.1%

).
Water/Methanol (0.1% Formic Acid).
Linearity Range

of target concentration (

).

(ppm level).
Precision (RSD)


LOD / LOQ

(Area normalization).

(w/w basis).
Cost Per Run Low (Standard solvents, robust columns).High (MS-grade solvents, frequent maintenance).
Throughput Moderate (

run time).
High (

run time).

Part 3: Detailed Experimental Protocols

Protocol A: HPLC-UV Validation (The Workhorse Method)

Recommended for: Batch release, stability studies, and incoming raw material testing.

1. Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     (or equivalent L1 column).
    
    • Rationale: High carbon load and double end-capping prevent silanol interactions with the sulfonyl group.

  • Mobile Phase A:

    
     Orthophosphoric acid in Water.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Gradient Program:

    • 0 min: 60% A / 40% B

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

    • 21 min: 60% A / 40% B (Re-equilibration)

  • Detection:

    
     (Reference 
    
    
    
    ).
  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    
2. Standard Preparation
  • Diluent: Acetonitrile:Water (50:50). Do not use pure acetonitrile as it may cause peak distortion due to solvent strength mismatch.

  • Stock Solution: Dissolve

    
     M-CPSA in 
    
    
    
    diluent (
    
    
    ).
3. System Suitability Criteria (Self-Validating)

Before any validation run, the system must pass:

  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical due to acidity).
  • RSD of 6 Replicates:

    
    .
    

Part 4: Validation Framework (ICH Q2(R2) Compliant)

This framework ensures the method is "fit for purpose."[1][2][3][4]

Specificity (Forced Degradation)

Demonstrate that the method can separate M-CPSA from its degradants.

  • Acid Stress: 0.1N HCl,

    
    , 2 hours. Expectation: Hydrolysis of ester to acid.
    
  • Base Stress: 0.1N NaOH, Room Temp, 10 min. Expectation: Rapid degradation (active methylene deprotonation + ester hydrolysis).

  • Oxidation: 3%

    
    . Expectation: Sulfone is stable, but chlorophenyl ring may show minor oxidation.
    
  • Acceptance: Peak purity index

    
     (no co-elution).
    
Linearity
  • Range: Prepare 5 levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[5]
Accuracy (Recovery)
  • Protocol: Spike known amounts of M-CPSA into a placebo matrix (if drug product) or solvent (if API).

  • Levels: LOQ, 50%, 100%, 150%.

  • Acceptance: Mean recovery

    
    .
    

Part 5: Visualization & Logic Flow

Diagram 1: Analytical Lifecycle & Decision Matrix

This diagram illustrates the decision process for selecting the correct method based on the stage of drug development.

ValidationLifecycle Start Sample: Methyl [(4-chlorophenyl)sulfonyl]acetate Purpose Define Analytical Purpose Start->Purpose RouteA Routine Release / Assay Purpose->RouteA High Conc. RouteB Impurity / GTI Screening Purpose->RouteB Trace Conc. MethodA Method A: HPLC-UV (C18, Acidic Buffer, 254nm) RouteA->MethodA MethodB Method B: UPLC-MS/MS (Sub-2µm, MRM Mode) RouteB->MethodB ValA Validation: ICH Q2(R2) Specificity, Precision, Linearity MethodA->ValA ValB Validation: USP <1469> LOD/LOQ, Matrix Effect MethodB->ValB ResultA Output: % Purity (>98%) ValA->ResultA ResultB Output: ppm Impurities (<10 ppm) ValB->ResultB

Caption: Decision matrix for selecting HPLC-UV vs. UPLC-MS based on analytical requirements (Assay vs. Trace Impurity).

Diagram 2: Degradation Pathway & Specificity Logic

Visualizing why specificity testing is critical for this specific molecule.

DegradationPath Parent M-CPSA (Parent) Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis AcidImp Impurity A: Sulfonyl Acetic Acid Hydrolysis->AcidImp - MeOH Decarb Decarboxylation (High Heat) SulfoneImp Impurity B: Chlorophenyl Methyl Sulfone Decarb->SulfoneImp AcidImp->Decarb - CO2

Caption: Primary degradation pathways (Hydrolysis and Decarboxylation) that the analytical method must resolve.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][6]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18 column selection and mobile phase buffering).
  • Valkó, K., et al. (2022).[8] "Modeling of Anticancer Sulfonamide Derivatives Lipophilicity." MDPI Molecules. (Provides context on sulfonamide/sulfone retention behavior).

Sources

Safety & Regulatory Compliance

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